1-Palmitoyl-sn-glycero-3-phosphocholine
Description
1-Palmitoyl-sn-glycero-3-phosphocholine has been reported in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available.
PC(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914020 | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17364-16-8, 97281-38-4 | |
| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-sn-glycero-3-phosphocholine, a prominent lysophosphatidylcholine (B164491) (LPC), is a bioactive lipid mediator implicated in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its intricate role in cellular signaling, with a particular focus on inflammation and atherosclerosis. Detailed experimental protocols for the extraction and quantification of this compound from biological matrices are also presented to facilitate further research and drug development efforts in this area.
Chemical Structure and Physicochemical Properties
This compound (Lyso-PAF C16:0) is a glycerophospholipid characterized by a glycerol (B35011) backbone, a palmitic acid at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position.[1] Its amphiphilic nature, with a hydrophilic phosphocholine head and a hydrophobic palmitoyl (B13399708) tail, dictates its interaction with cellular membranes and proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H50NO7P | |
| Molecular Weight | 495.63 g/mol | |
| CAS Number | 17364-16-8 | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 122-123 °C | [4] |
| Solubility | Water: 25 mg/mL | [5] |
| Purity | >98% |
Biological Significance and Signaling Pathways
This compound is not merely a structural component of cell membranes but also a potent signaling molecule with diverse biological activities. It is recognized as a proinflammatory agent and is a significant component of oxidized low-density lipoprotein (ox-LDL), playing a critical role in the pathogenesis of atherosclerosis.[1][5] Its functions extend to modulating immune responses, influencing cell proliferation and apoptosis, and impacting vascular tone.
Proinflammatory Signaling
This compound exerts its proinflammatory effects through the activation of specific G-protein coupled receptors (GPCRs), primarily GPR4 and G2A.[6][7][8] This initiates a cascade of intracellular events culminating in the production of inflammatory cytokines and the promotion of an inflammatory cellular phenotype.
Recent studies have elucidated a critical downstream pathway involving the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[5][9] Upon activation by LPC-induced signaling, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms, thereby amplifying the inflammatory response.[5][9]
Role in Atherosclerosis
As a major component of ox-LDL, this compound contributes to various stages of atherosclerosis. It promotes endothelial dysfunction, enhances the expression of adhesion molecules on endothelial cells, and stimulates the migration and proliferation of vascular smooth muscle cells. Furthermore, it induces the transformation of macrophages into foam cells, a hallmark of atherosclerotic plaques.[9]
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for understanding its role in health and disease. The following sections provide detailed methodologies for its extraction and analysis.
Lipid Extraction from Plasma
This protocol describes a single-step method for the efficient extraction of lysophosphatidylcholines from plasma.
Materials:
-
Methanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 500 µL of 100% methanol.[10]
-
Vortex the mixture vigorously for 1 minute.[10]
-
Place the tube on ice for 10 minutes to allow for protein precipitation.[10]
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.[10]
-
Carefully collect the supernatant containing the lipid extract into a new tube, avoiding disturbance of the protein pellet.[10]
-
The extracted sample is now ready for analysis by HPLC or LC-MS/MS. For long-term storage, evaporate the solvent under a stream of nitrogen and store at -80°C.
Quantification by HPLC with Evaporative Light Scattering Detection (ELSD)
This method allows for the simultaneous analysis of phosphatidylcholine and its degradation product, lysophosphatidylcholine.[11]
Instrumentation and Conditions:
-
HPLC System: With gradient elution capability
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Column: Allsphere Silica, 5 µm
-
Mobile Phase A: Chloroform:Methanol (70:30, v/v)[11]
-
Mobile Phase B: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)[11]
-
Gradient: A linear gradient is typically employed to resolve the different lipid classes.
-
Flow Rate: 1.0 mL/min
-
Run Time: Approximately 25 minutes[11]
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Inject the extracted samples and standards onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standards.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of individual lysophosphatidylcholine species.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Column: C8 or C18 reversed-phase column[12]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or isopropanol, often with an additive like formic acid to improve ionization. A typical mobile phase could be acetonitrile-isopropanol containing 0.1% formic acid (70:30, v/v).[12]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Transition: For this compound, the precursor ion ([M+H]+) is m/z 496.4. A characteristic product ion is the phosphocholine head group at m/z 184.1. Therefore, the multiple reaction monitoring (MRM) transition would be 496.4 -> 184.1.
Procedure:
-
Prepare a dilution series of a this compound standard and an internal standard (e.g., a deuterated or odd-chain LPC).
-
Spike the extracted samples and the standard curve with the internal standard.
-
Inject the samples onto the LC-MS/MS system.
-
Monitor the specific MRM transition for this compound and the internal standard.
-
Quantify this compound by calculating the ratio of its peak area to that of the internal standard and comparing it to the standard curve.
Applications and Future Directions
The profound involvement of this compound in inflammatory diseases and atherosclerosis positions it as a significant biomarker and a potential therapeutic target.[1][5] Its utility extends to various research and industrial applications:
-
Drug Delivery: As a key component of liposomes, it aids in the encapsulation and targeted delivery of therapeutic agents.[13]
-
Cell Membrane Studies: It serves as a model lipid for investigating membrane dynamics and protein-lipid interactions.[13]
-
Cosmetics: Its emulsifying and moisturizing properties are leveraged in skincare formulations.[3]
Future research will likely focus on further delineating the intricate signaling networks regulated by this compound and developing targeted inhibitors of its receptors or downstream effectors for the treatment of inflammatory and cardiovascular diseases. The robust analytical methods outlined in this guide will be instrumental in advancing these endeavors.
References
- 1. Frontiers | Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells [frontiersin.org]
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Lysophosphatidylcholine induces apoptosis and inflammatory damage in brain microvascular endothelial cells via GPR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
An In-depth Technical Guide to the Natural Sources of 1-Palmitoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-sn-glycero-3-phosphocholine, also known as LysoPC(16:0), is a ubiquitous lysophosphatidylcholine (B164491) that plays a significant role in a myriad of biological processes. As an endogenous metabolite, it is found across a wide range of organisms, from microorganisms to humans.[1] This bioactive lipid is involved in cellular signaling, membrane structure, and various pathophysiological conditions, including inflammation and atherosclerosis.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its quantification, and an exploration of its key signaling pathways.
Natural Occurrence and Quantitative Data
This compound is a constituent of cellular membranes and is present in the blood plasma of animals.[1] Its natural distribution extends to a variety of food sources, including dairy products, meats, eggs, and certain plant-based oils. The concentration of LysoPC(16:0) can vary significantly depending on the source and the methods used for extraction and analysis.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various natural sources. It is important to note that these values can be influenced by factors such as diet, physiological condition, and analytical methodology.
Table 1: Concentration of this compound in Animal Products
| Food Source | Sample Type | Concentration | Reference |
| Egg Yolk | Chicken | Predominant lysophosphatidylcholine | [3] |
| Milk | Bovine | Detected as a component of milk fat globule membrane | [4][5] |
| Meat | Chicken Breast | Detected and influenced by dietary oils | [6] |
| Meat | Finishing Bulls | Modulated by dietary lysophospholipids | [7] |
Table 2: Concentration of this compound in Plant-Based Products
| Food Source | Sample Type | Concentration | Reference |
| Coconut Oil | Oil | 4.6% of phospholipids | [8] |
| Oat Starch | Starch | ~70% of total lipids | [8] |
| Soybean | Seed | Present as a component of phospholipids | [9] |
| Mixed Edible Oils | Oil | Varies depending on the oil blend | [6] |
Table 3: Concentration of this compound in Biological Samples
| Organism | Sample Type | Concentration | Reference |
| Human | Plasma/Serum | ~100-200 µM | [10] |
| Mouse | Tissues | Endogenously present | [11] |
| Drosophila melanogaster | Whole organism | Reported presence | [11] |
| Saccharomyces cerevisiae | Yeast cells | Metabolite found in or produced by | [11] |
Experimental Protocols
The accurate quantification of this compound from natural sources requires robust and validated experimental protocols. The following sections detail a general workflow for the extraction and analysis of this lysophospholipid, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lipid Extraction from Food and Biological Matrices
A common and effective method for extracting lipids, including lysophosphatidylcholines, is a modified Folch or Bligh-Dyer method.
Protocol: Lipid Extraction
-
Homogenization: Homogenize the sample (e.g., 1 gram of tissue or food) in a suitable solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v).
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.
-
Collection: Carefully collect the lower organic phase.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.
For specific matrices like dairy products, methods such as accelerated solvent extraction (ASE) or specific protocols for milk lipid extraction can be employed for higher efficiency.[12][13]
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of lipid species like this compound.
Protocol: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is commonly used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is preferred for lysophosphatidylcholines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion for LysoPC(16:0) is m/z 496.4, and a characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.
-
-
Quantification:
-
Internal Standard: Use a stable isotope-labeled internal standard, such as 1-palmitoyl-d31-sn-glycero-3-phosphocholine, for accurate quantification.
-
Calibration Curve: Generate a calibration curve using a series of known concentrations of a this compound analytical standard.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the extraction and quantification of this compound.
Signaling Pathways
This compound is not merely a structural component of membranes but also an important signaling molecule that exerts its effects through various receptors and pathways.
G-Protein Coupled Receptor Signaling
LysoPC(16:0) can act as a ligand for several G-protein coupled receptors (GPCRs), including GPR4 and G2A, initiating downstream signaling cascades.[12][14][15][16][17]
-
GPR4 Signaling: GPR4 is primarily coupled to Gs alpha subunits, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[16][17] This pathway is implicated in inflammatory responses and endothelial barrier function.[17]
Caption: Simplified signaling pathway of GPR4 activation by LysoPC(16:0).
-
G2A Signaling: The G2A receptor can couple to multiple G proteins, including Gαs, Gαq, and Gα13.[18] Ligand-independent activity can stimulate inositol (B14025) phosphate (B84403) accumulation, while LPC binding enhances cAMP production.[18] This complex signaling is involved in apoptosis and immune cell regulation.[18][19]
Caption: Overview of the pleiotropic signaling of the G2A receptor.
Role in Atherosclerosis
This compound is a major component of oxidized low-density lipoprotein (oxLDL), a key player in the development of atherosclerosis.[2] oxLDL is recognized by scavenger receptors on macrophages, such as CD36 and Toll-like receptor 4 (TLR4), leading to foam cell formation and a pro-inflammatory response.[14][15][20][21][22]
-
Macrophage Scavenger Receptor Signaling: The binding of oxLDL to receptors like TLR4 on macrophages can activate downstream signaling cascades involving Src kinase, leading to lipid accumulation.[15] CD36 activation can trigger signaling through JNK and NF-κB, promoting the expression of pro-inflammatory cytokines.[22]
Caption: Macrophage signaling pathways activated by oxidized LDL in atherosclerosis.
Conclusion
This compound is a multifaceted lysophospholipid with a broad natural distribution and significant biological activities. Understanding its presence in various natural sources and the intricacies of its signaling pathways is crucial for researchers in the fields of nutrition, medicine, and drug development. The methodologies outlined in this guide provide a framework for the accurate quantification of this important molecule, paving the way for further investigations into its physiological and pathological roles. The continued exploration of LysoPC(16:0) holds promise for the development of novel diagnostic markers and therapeutic interventions for a range of human diseases.
References
- 1. Human Metabolome Database: Showing metabocard for LysoPC(16:0/0:0) (HMDB0010382) [hmdb.ca]
- 2. avantiresearch.com [avantiresearch.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. MiMeDB: Showing metabocard for LysoPC(16:0/0:0) (MMDBc0000631) [mimedb.org]
- 5. Milk Composition Database: Showing metabocard for LysoPC(16:0/0:0) (BMDB0010382) [mcdb.ca]
- 6. Alterations of the fatty acid composition and lipid metabolome of breast muscle in chickens exposed to dietary mixed edible oils | animal | Cambridge Core [cambridge.org]
- 7. Human Metabolome Database: Showing metabocard for LysoPC(P-16:0/0:0) (HMDB0010407) [hmdb.ca]
- 8. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Comparison of Workflows for Milk Lipid Analysis: Phospholipids | MDPI [mdpi.com]
- 14. Oxidized LDL regulates macrophage gene expression through ligand activation of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidized Low-Density Lipoprotein Promotes Macrophage Lipid Accumulation via the Toll-Like Receptor 4-Src Pathway [jstage.jst.go.jp]
- 16. uniprot.org [uniprot.org]
- 17. GPR4 G protein-coupled receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. G2A and LPC: Regulatory functions in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidized LDLs as Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Recognition of Oxidized Lipids by Macrophages and Its Role in Atherosclerosis Development [mdpi.com]
An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine: Nomenclature, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Palmitoyl-sn-glycero-3-phosphocholine, a prominent lysophosphatidylcholine (B164491) with significant roles in cellular signaling and various pathological conditions. This document details its formal nomenclature, synonyms, physicochemical properties, and involvement in key biological pathways, offering valuable insights for researchers in lipidomics, cell biology, and pharmacology.
IUPAC Nomenclature and Synonyms
The formal nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate [1].
This lysophospholipid is also widely known by a variety of synonyms in scientific literature and commercial products. Understanding these alternative names is crucial for comprehensive literature searches and accurate identification of the compound.
Common Synonyms:
-
L-α-Palmitoyl-lysophosphatidylcholine
-
1-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine[3]
-
LysoPC(16:0)[1]
-
16:0 Lyso-PC[3]
-
Palmitoyl-L-α-lysolecithin[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₅₀NO₇P | [1] |
| Molecular Weight | 495.63 g/mol | [2] |
| CAS Number | 17364-16-8 | [2] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 122-123 °C | [5] |
| Solubility | Soluble in water (25 mg/mL) | [1] |
Experimental Protocols
Detailed methodologies are critical for the accurate synthesis, purification, and analysis of this compound. Below are outlines of common experimental procedures.
Synthesis
A general method for the chirospecific synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described, which can be adapted for the synthesis of this compound. One common approach involves the enzymatic hydrolysis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) using phospholipase A₂ (PLA₂), which specifically cleaves the fatty acid at the sn-2 position.
Enzymatic Synthesis using Phospholipase A₂:
-
Substrate Preparation: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in an appropriate buffer system (e.g., Tris-HCl with CaCl₂).
-
Enzyme Addition: Introduce Phospholipase A₂ from a suitable source (e.g., porcine pancreas) to the substrate solution. The enzyme-to-substrate ratio and reaction temperature should be optimized for efficient hydrolysis.
-
Incubation: Incubate the reaction mixture with gentle agitation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA to inactivate the Ca²⁺-dependent PLA₂.
-
Extraction: Extract the lipid products from the aqueous phase using a solvent system such as chloroform:methanol.
-
Purification: The resulting this compound can then be purified from the reaction mixture.
Purification
High-performance liquid chromatography (HPLC) is a widely used technique for the purification of lysophospholipids.
Preparative HPLC Purification:
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and methanol, with a small percentage of an aqueous modifier (e.g., water with a low concentration of formic acid or ammonium (B1175870) acetate) is commonly used to achieve separation.
-
Detection: Detection can be performed using an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) for fraction collection.
-
Fraction Collection: Fractions corresponding to the elution peak of this compound are collected.
-
Solvent Evaporation: The collected fractions are then dried under a stream of nitrogen or by lyophilization to obtain the purified product.
Analysis
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the identification and quantification of this compound.
LC-MS/MS Analysis:
-
Chromatography: A C8 or C18 reversed-phase column is often used for separation. The mobile phase typically consists of a gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate (B1210297) to improve ionization.[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry:
-
Full Scan MS: The parent ion of this compound ([M+H]⁺) is observed at m/z 496.3.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion generates characteristic fragment ions, including the phosphocholine (B91661) headgroup at m/z 184.1. This fragmentation pattern is used for structural confirmation and quantification.
-
Signaling Pathways and Biological Roles
This compound is not merely a structural component of cell membranes but also a bioactive lipid mediator involved in numerous signaling pathways, particularly in the context of inflammation and atherosclerosis.
Pro-inflammatory Signaling in Macrophages
This compound is known to activate macrophages, leading to a pro-inflammatory phenotype. This activation is often mediated through Toll-like receptors (TLRs), such as TLR4.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the TLR4 (Toll-like receptor4) signaling pathway in palmitate-induced INS-1 beta cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine: From Discovery to Modern Understanding
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a prominent lysophospholipid that plays a critical role in a myriad of biological processes, from membrane structure and dynamics to cell signaling and inflammation. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this specific molecular species. We delve into the early investigations of "lysolecithins," the development of analytical techniques that enabled the characterization of individual lysophosphatidylcholine (B164491) species, and the elucidation of the biological functions and signaling pathways associated with this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed historical context, summarizing key quantitative data, outlining experimental protocols, and visualizing important biological pathways.
Discovery and Early History: The Era of "Lysolecithin"
The story of this compound is intrinsically linked to the broader history of phospholipid research. The first phospholipid, lecithin (B1663433) (phosphatidylcholine), was isolated from egg yolk by the French chemist Theodore Nicolas Gobley in 1847. For many decades that followed, the focus remained on understanding the parent compounds.
The discovery of what we now know as lysophosphatidylcholines arose from early investigations into the hemolytic (red blood cell-destroying) properties of various substances, most notably snake venoms. In the early 20th century, it was observed that the venom of cobras and other snakes, when mixed with lecithin, produced a potent hemolytic agent. This substance was termed "lysolecithin," reflecting its lytic activity and its origin from lecithin.
Key milestones in the early history include:
-
Early 1900s: The term "lysolecithin" is coined to describe the product of snake venom action on lecithin. Its powerful membrane-disrupting capabilities, particularly hemolysis, become a primary focus of study.
-
1930s-1950s: Researchers establish that the formation of lysolecithin is due to the enzymatic activity of phospholipase A, an enzyme abundant in snake venom, which hydrolyzes one of the fatty acid chains from the lecithin molecule.[1][2][3][4] During this period, "lysolecithin" was generally treated as a single substance, without a full appreciation of the heterogeneity of its fatty acid composition.
The Dawn of Analytical Separation: Identifying Individual Molecular Species
The transition from viewing "lysolecithin" as a singular entity to understanding it as a class of molecules with varying fatty acid chains was driven by the development of powerful analytical techniques.
Column and Paper Chromatography
In the 1950s, column chromatography using silicic acid as the stationary phase emerged as a method for separating different classes of phospholipids.[1] This technique, along with paper chromatography, allowed for the isolation of "lysolecithin" from complex biological mixtures, such as human serum, providing further evidence of its natural occurrence.[1]
Thin-Layer Chromatography (TLC)
The advent of thin-layer chromatography (TLC) in the 1950s and its popularization in the 1960s revolutionized lipid analysis.[5][6] TLC provided a much faster and more efficient method for separating lipid classes, including the clear separation of lysophosphatidylcholine from phosphatidylcholine and other phospholipids. This allowed for the purification of sufficient quantities of lysophosphatidylcholine for further structural analysis.
Gas Chromatography (GC)
The development of gas-liquid chromatography (GLC), or gas chromatography (GC), in the mid-1950s was a pivotal moment.[4] By hydrolyzing the fatty acid from the isolated lysophosphatidylcholine fraction and converting it to a volatile methyl ester, researchers could for the first time accurately determine the fatty acid composition of "lysolecithin" from various sources. These analyses consistently revealed that palmitic acid (16:0) was a major constituent of the lysophosphatidylcholine fraction in many biological samples.
The combination of these chromatographic techniques allowed for the definitive identification and characterization of specific lysophosphatidylcholine species, including this compound.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its biological roles. Below is a summary of its key properties.
| Property | Value |
| Molecular Formula | C₂₄H₅₀NO₇P |
| Molecular Weight | 495.63 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, methanol, and water |
| Critical Micelle Concentration (CMC) | ~7 µM |
Biological Roles and Signaling Pathways
Once identified as a distinct molecular species, research shifted towards understanding the specific biological functions of this compound. It is now recognized as a bioactive lipid mediator involved in a wide array of physiological and pathological processes.
Membrane Perturbation and Fluidity
As one of the earliest observed properties, LPCs are known to disrupt cell membranes. At low concentrations, they can integrate into the lipid bilayer, altering its fluidity and permeability. At higher concentrations, their cone-like shape can induce membrane curvature and eventually lead to micelle formation and cell lysis.
Inflammatory Responses
This compound is a potent pro-inflammatory molecule. It can activate various cell types, including endothelial cells, smooth muscle cells, and immune cells such as monocytes and macrophages. This activation leads to the production of pro-inflammatory cytokines and chemokines, contributing to inflammatory conditions like atherosclerosis.
Cell Signaling
LPC 16:0 exerts its signaling effects through interaction with specific G protein-coupled receptors (GPCRs), such as G2A and GPR4. Binding to these receptors can initiate downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), leading to diverse cellular responses including cell proliferation, migration, and apoptosis.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Liposomes with 1-Palmitoyl-sn-glycero-3-phosphocholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, making them valuable tools in research and medicine.[1][2] Their structural similarity to cell membranes allows them to serve as effective drug delivery vehicles, capable of encapsulating both hydrophilic and hydrophobic compounds.[3][4] 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC), a lysophospholipid, is a component that can be incorporated into liposomal formulations. For creating the primary bilayer structure, saturated phospholipids (B1166683) like 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) are frequently used due to their ability to form rigid and stable membranes.[5] The inclusion of cholesterol is also common to modulate membrane fluidity and enhance stability.[6][7] These application notes provide detailed protocols for preparing and characterizing liposomes, with a focus on methods applicable to formulations containing PPC and other phospholipids.
Liposome (B1194612) Preparation Methodologies
The most common and versatile method for liposome preparation is the thin-film hydration technique, often followed by sonication or extrusion for size reduction and homogenization.[8][9]
1. Thin-Film Hydration Method
This technique, also known as the Bangham method, is the most established approach for liposome preparation.[10] It involves dissolving lipids in an organic solvent, which is then evaporated to form a thin lipid film.[8][10] Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).[11]
2. Sonication for Size Reduction
Sonication utilizes high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).[12][13] Probe-tip sonication is a common and effective method for this purpose.[13]
3. Extrusion for Homogenization
Extrusion is a technique where a liposome suspension is forced through a polycarbonate membrane with a defined pore size.[14][15] This process is highly effective for producing unilamellar vesicles (LUVs) with a uniform and controlled size distribution.[1][14]
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration followed by Extrusion
This protocol details the preparation of unilamellar vesicles with a homogenous size distribution.
Materials and Equipment:
-
This compound (PPC) and/or other phospholipids (e.g., DPPC)
-
Cholesterol (optional)
-
Chloroform or a chloroform:methanol mixture[16]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Nitrogen or Argon gas stream
Procedure:
-
Lipid Dissolution:
-
Weigh the desired quantities of lipids (e.g., PPC, cholesterol).
-
Dissolve the lipids in a suitable volume of organic solvent (e.g., chloroform) in a round-bottom flask. A typical concentration is 10-20 mg of total lipid per mL of solvent.[16]
-
Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature below the lipid's phase transition temperature (e.g., 40-50°C for DPPC-based formulations).
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent. This will create a thin, even lipid film on the inner surface of the flask.[17]
-
To ensure complete removal of residual organic solvent, dry the film under a high vacuum for at least 2 hours, or overnight.
-
-
Hydration of the Lipid Film:
-
Warm the aqueous buffer to a temperature above the gel-liquid crystal transition temperature (Tc) of the primary phospholipid (e.g., the Tc of DPPC is 41°C).[2][18]
-
Add the pre-warmed buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the film. This process results in the formation of a milky suspension of MLVs.[2] The hydration should be carried out for about 1 hour at a temperature above the Tc.
-
-
Size Reduction by Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pre-heat the extruder assembly to the same temperature as the hydration buffer to ensure the lipids remain in their fluid phase.
-
Load the MLV suspension into one of the gas-tight syringes and place it into the extruder.
-
Manually push the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[1] This ensures the final product is collected in the opposite syringe.
-
The resulting translucent suspension contains LUVs of a relatively uniform size. The liposomes can be stored at 4°C for short-term use.[17]
-
Protocol 2: Preparation of Liposomes by Sonication
This protocol is an alternative method for producing small unilamellar vesicles.
Materials and Equipment:
-
Hydrated MLV suspension (from Protocol 1, steps 1-3)
-
Probe-tip sonicator
-
Glass vial
-
Ice bath
-
Benchtop microcentrifuge
Procedure:
-
Preparation:
-
Transfer the MLV suspension to a clean glass vial.
-
Place the vial in an ice bath to dissipate heat generated during sonication.
-
-
Sonication:
-
Immerse the tip of the sonicator probe into the lipid suspension.
-
Sonicate the sample using a pulsed setting (e.g., 2 seconds on, 2 seconds off) at a low power setting (e.g., 20% duty cycle) to avoid excessive heating.[13]
-
Perform multiple sonication cycles, each lasting for a total sonication time of 2 minutes, for a total of 4 cycles (8 minutes total sonication).[13][19] Monitor the sample temperature closely.[13]
-
-
Purification:
Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is the standard technique for measuring the mean hydrodynamic diameter and size distribution (PDI) of liposomes.[1]
-
Procedure: A small aliquot of the liposome suspension is diluted with buffer. The sample is then analyzed using a DLS instrument.
-
Interpretation: A PDI value below 0.3 is indicative of a homogenous and monodisperse liposome population.[20][21]
2. Encapsulation Efficiency (EE%)
For drug-loaded liposomes, it is crucial to determine the percentage of the drug that has been successfully encapsulated.
-
Procedure: The non-encapsulated (free) drug must be separated from the liposomes. This can be achieved by methods such as dialysis or ultracentrifugation.[21] The amount of drug in the liposomal fraction and the amount of free drug are then quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: EE% is calculated as the ratio of the amount of encapsulated drug to the total amount of drug used in the formulation.[21]
Data Presentation
The following tables summarize typical quantitative data obtained during liposome preparation and characterization.
Table 1: Influence of Extrusion Parameters on Liposome Size.
| Membrane Pore Size | Pressure (psi) | Number of Passes | Resulting Mean Diameter (nm) | Reference |
|---|---|---|---|---|
| 100 nm | 125 | 5 | 138 ± 18 | [1] |
| 400 nm | 25 | 2 | 360 ± 25 |[1] |
Table 2: Physicochemical Characteristics of Liposomes Prepared with Different Phospholipids.
| Primary Phospholipid | Mean Diameter (nm) | PDI | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|
| DPPC | 72.51 ± 8.15 | 0.09 | 84.69 ± 8.45 | [22] |
| DMPC | 115.57 ± 23.62 | 0.24 | 66.07 ± 5.37 | [22] |
| POPC | 267.62 ± 53.91 | < 0.4 | 48.76 ± 6.26 |[22] |
Visualizations
Below are diagrams illustrating the experimental workflow and key relationships in liposome preparation.
Caption: Workflow for preparing LUVs via thin-film hydration and extrusion.
Caption: Factors influencing the final properties of prepared liposomes.
References
- 1. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. romanpub.com [romanpub.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. jetir.org [jetir.org]
- 6. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpab.com [ijpab.com]
- 13. General preparation of liposomes using probe-tip sonication [protocols.io]
- 14. liposomes.ca [liposomes.ca]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 18. repositorium.uminho.pt [repositorium.uminho.pt]
- 19. protocols.io [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 22. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Analytical Techniques for the Detection of 1-Palmitoyl-sn-glycero-3-phosphocholine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-LPC), a lysophosphatidylcholine (B164491), is a key bioactive lipid molecule involved in a multitude of physiological and pathological processes. As a major component of oxidized low-density lipoprotein (ox-LDL), it plays a significant role in inflammatory diseases and atherosclerosis. Accurate and robust analytical methods for the detection and quantification of 1-palmitoyl-LPC are crucial for advancing research in these areas and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the analysis of 1-palmitoyl-LPC using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of 1-palmitoyl-LPC. Different HPLC modes, such as normal-phase and reversed-phase, can be employed depending on the sample matrix and the desired separation.
Application Note: Simultaneous Analysis of Phosphatidylcholine and its Hydrolysis Products
A simple HPLC method allows for the simultaneous analysis of phosphatidylcholine (PC), 1-acyl lysophosphatidylcholine (1-acyl LPC), and 2-acyl lysophosphatidylcholine (2-acyl LPC) with refractive index detection. The separation is achieved on an amino phase column. This method is particularly useful for studying the enzymatic hydrolysis of PC where 1-palmitoyl-LPC is a product.
Experimental Protocol: HPLC with Refractive Index Detection[1]
-
Column: Waters Spherisorb amino phase column
-
Mobile Phase: A mixture of ethanol (B145695) and an aqueous oxalic acid solution (92:8, vol/vol)
-
Detection: Refractive Index (RI)
-
Run Time: PC and the two regioisomers of LPC elute within 15 minutes
-
Calibration: The calibration curves are linear in a concentration range from 0.05 to 2.5 mM
Experimental Workflow: HPLC Analysis of LPC
Caption: General workflow for HPLC analysis of 1-palmitoyl-LPC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of 1-palmitoyl-LPC, making it the method of choice for complex biological samples. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be coupled with tandem mass spectrometry.
Application Note: Comprehensive Analysis of Plasma Lipids
A robust LC-MS/MS method for the comprehensive analysis of lipids in blood plasma has been developed. This method allows for the detection of over 270 unique lipid species, including 1-palmitoyl-LPC. The protocol involves a bi-phasic solvent extraction followed by reversed-phase liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer (RPLC/Q-TOF MS).
Experimental Protocol: RPLC-Q-TOF MS for Plasma Lipids[2]
-
Sample Preparation:
-
Add 225 µL of cold methanol (B129727) containing internal standards to 10 µL of blood plasma and vortex.[1]
-
Add 750 µL of cold methyl tert-butyl ether (MTBE) containing an internal standard, vortex, and shake at 4°C.[1]
-
Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge.[1]
-
Collect the upper organic phase, evaporate to dryness, and resuspend the lipid extract in methanol/toluene (9:1, v/v) for analysis.[1]
-
-
Liquid Chromatography:
-
Column: Agilent ZORBAX EclipsePlus C18 column[1]
-
Mobile Phase A: Water with modifiers
-
Mobile Phase B: Isopropanol/acetonitrile with modifiers
-
A gradient elution is typically used.
-
-
Mass Spectrometry:
Quantitative Data Summary: LC-MS/MS
| Analyte | Matrix | Method | Linear Range | LOD | LOQ | Reference |
| Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | Human VLDL | Low-flow CE-MS | 2.5 - 100.0 µg/mL | 0.44 µg/mL | 1.34 µg/mL | |
| 1-palmitoyl-LPC | Biological Samples | HPLC-Orbitrap MS | Not Specified | Not Specified | Not Specified | [2] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS-based lipidomics analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of 1-palmitoyl-LPC and for studying its interactions with other molecules in different environments, such as liposomes and cell membranes. Both ¹H-NMR and ³¹P-NMR are commonly used.
Application Note: Characterization of LPC in Vesicles
¹³C and ³¹P NMR spectroscopy can be used to monitor the interactions of 1-palmitoyl-LPC in phosphatidylcholine bilayers.[3] These techniques provide information on the localization, transbilayer movement, and interactions of LPC within the membrane.[3] High-resolution NMR in solution and High Resolution–Magic Angle Spinning (HR-MAS) can be used for the comparative characterization of vesicles prepared from phospholipids.[4][5]
Experimental Protocol: High-Resolution ¹H-NMR of Liposomes[6]
-
Instrument: Bruker AVANCE AQS600 spectrometer operating at 600.13 MHz[4]
-
Probe: Bruker z-gradient reverse probe head[4]
-
Temperature: 300.0 K and 320.0 K[4]
-
Data Acquisition:
-
Data Processing:
Logical Relationship: NMR Analysis of LPC in Membranes
References
- 1. agilent.com [agilent.com]
- 2. Metabolomics reveal 1-palmitoyl lysophosphatidylcholine production by peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of lyso 1-palmitoylphosphatidylcholine with phospholipids: a 13C and 31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An improved NMR study of liposomes using 1-palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Palmitoyl-sn-glycero-3-phosphocholine as a Substrate for Lysophosphocholine Acyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-sn-glycero-3-phosphocholine, also known as 16:0 Lyso PC, is a lysophosphatidylcholine (B164491) that serves as a crucial substrate for a class of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs). These enzymes play a pivotal role in the remodeling of phosphatidylcholines (PCs), the most abundant phospholipid in mammalian cell membranes, through a process known as the Lands cycle.[1][2] LPCATs catalyze the transfer of a fatty acyl group from an acyl-CoA donor to the sn-2 position of lysophosphatidylcholine, thereby forming a new PC molecule.[3] This process is essential for maintaining membrane homeostasis, regulating membrane fluidity, and participating in various signaling pathways.[2][3]
The substrate specificity of different LPCAT isoforms for both the lysophospholipid acceptor and the acyl-CoA donor determines the final composition of cellular PCs. Notably, several LPCAT isoforms exhibit a preference for lysophosphatidylcholine with a saturated fatty acid at the sn-1 position, such as this compound.[4][5] This makes 16:0 Lyso PC an invaluable tool for identifying, differentiating, and characterizing the activity of various LPCAT enzymes. Dysregulation of LPCAT activity has been implicated in a range of diseases, including atherosclerosis, non-alcoholic steatohepatitis, and cancer, making these enzymes attractive targets for drug development.[2][6]
These application notes provide detailed protocols for utilizing this compound in LPCAT activity assays and summarize the substrate preferences of key LPCAT isoforms.
Signaling Pathway: The Lands Cycle
The acylation of this compound by LPCATs is a key step in the Lands cycle, a major pathway for phospholipid remodeling. This cycle allows for the modification of fatty acid chains on phospholipids (B1166683) after their initial synthesis, contributing to the diversity of phospholipid molecular species.
References
- 1. Frontiers | Functional Characterization of Lysophosphatidylcholine: Acyl-CoA Acyltransferase Genes From Sunflower (Helianthus annuus L.) [frontiersin.org]
- 2. Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy of 1-Palmitoyl-sn-glycero-3-phosphocholine in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC), a key lysophospholipid, within model membrane systems using Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is designed to guide researchers in characterizing the structure, dynamics, and interactions of PPC in environments mimicking cellular membranes.
Introduction
This compound is a single-chain lysophospholipid that plays a crucial role in numerous biological processes, including cell signaling, membrane trafficking, and as a bioactive lipid mediator.[1] Its behavior within a lipid bilayer can significantly influence membrane properties and protein function. NMR spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure, dynamics, and interactions of lipids and other molecules within model membranes. This document outlines key NMR methodologies for studying PPC in various model membrane systems.
Data Presentation
The following tables summarize key quantitative NMR data for this compound and related phospholipids (B1166683) in model membranes. Note that where specific data for this compound is not available, data from the closely related 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or dipalmitoylphosphatidylcholine (DPPC) are provided as approximations and are duly noted.
Table 1: ¹H NMR Chemical Shifts of Phosphatidylcholines in Model Membranes
| Assignment | POPC in MLVs (ppm) [2] |
| N(CH₃)₃ | 3.28 |
| N-CH₂ | 3.72 |
| P-O-CH₂ | 4.22 |
| Glycerol CH₂ (sn-1) | 4.45 |
| Glycerol CH (sn-2) | 5.28 |
| Glycerol CH₂ (sn-3) | 3.98 |
| Palmitoyl (B13399708) CH₂ (α) | 2.32 |
| Palmitoyl CH₂ (β) | 1.62 |
| Palmitoyl (CH₂)n | 1.30 |
| Palmitoyl CH₃ (ω) | 0.90 |
Data for POPC in Multilamellar Vesicles (MLVs) at 303.9 K with a spinning frequency of 6 kHz. Chemical shifts are reported with respect to the ω-CH₃ at 0.90 ppm.[2]
Table 2: ³¹P NMR Chemical Shift Anisotropy (CSA) of Phospholipids in Model Membranes
| Parameter | Value (ppm) | Conditions |
| Δσ (DPPC) | ~45-50 | Lamellar phase |
| Δσ (LPC in DPPC) | Decreases with increasing LPC concentration | Liquid crystalline bilayers |
The chemical shift anisotropy (CSA, Δσ) is sensitive to the headgroup orientation and dynamics. Incorporation of lysophosphatidylcholine (B164491) into phosphatidylcholine bilayers leads to a decrease in the effective CSA, reflecting changes in the conformational and/or motional properties of the phospholipid headgroups.[3]
Table 3: ¹³C NMR Relaxation Times (T₁) of Phospholipids in Aqueous Dispersions
| Carbon | T₁ (s) for POPC [4] |
| N(CH₃)₃ | ~0.6 |
| N-CH₂ | ~0.4 |
| P-O-CH₂ | ~0.3 |
| Glycerol carbons | ~0.2-0.4 |
| Palmitoyl C=O | ~1.5 |
| Palmitoyl chain | Gradient from ~0.5 (near headgroup) to ~2.0 (terminus) |
T₁ relaxation times provide information on the mobility of different segments of the lipid molecule. Longer T₁ values indicate greater mobility.
Table 4: ²H NMR Order Parameters (S_CD) for Palmitoyl Chain in DPPC Bilayers
| Carbon Position | Order Parameter (S_CD) |
| 2 | 0.42 |
| 3 | 0.40 |
| 4-8 ("Plateau") | ~0.45 |
| 10 | 0.38 |
| 12 | 0.30 |
| 14 | 0.20 |
| 16 | 0.05 |
Order parameters are a measure of the orientational ordering of the C-D bonds with respect to the bilayer normal. A value of 1 indicates perfect alignment, while 0 indicates isotropic motion.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Vesicles for NMR
This protocol describes the preparation of small unilamellar vesicles (SUVs) and multilamellar vesicles (MLVs) containing PPC.
Materials:
-
This compound (PPC) powder
-
Desired buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4 in D₂O for ¹H and ¹³C NMR; H₂O for ³¹P and ²H NMR)
-
Nitrogen gas source
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size for LUVs)
-
Glass vials
Procedure for MLV Preparation:
-
Dissolve the desired amount of PPC in chloroform in a round-bottom flask.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will result in the formation of MLVs.[2]
Procedure for SUV Preparation:
-
Follow steps 1-3 for MLV preparation.
-
Hydrate the lipid film with the desired buffer.
-
For probe sonication: Immerse the tip of a sonicator into the lipid suspension and sonicate on ice in short bursts until the solution becomes clear.
-
For bath sonication: Place the vial containing the lipid suspension in a bath sonicator and sonicate until the solution is transparent.[5]
-
For LUVs by extrusion: After hydration of the lipid film, subject the MLV suspension to several freeze-thaw cycles. Then, pass the suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).[2]
Workflow for Vesicle Preparation
Protocol 2: ¹H NMR Spectroscopy of PPC in Vesicles
Objective: To obtain high-resolution ¹H NMR spectra to determine the chemical shifts and line widths of PPC protons.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 500 MHz or higher)
-
Standard 5 mm NMR tubes
Sample Preparation:
-
Prepare PPC vesicles in D₂O-based buffer as described in Protocol 1. A typical lipid concentration is 10-20 mg/mL.
NMR Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature: 298 K or desired temperature.
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 64-256 (depending on concentration).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 2-3 seconds.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum using an internal or external standard (e.g., TSP or DSS).
-
Integrate the signals to determine relative proton ratios.
Protocol 3: ³¹P NMR Spectroscopy of PPC in Model Membranes
Objective: To characterize the phase behavior and headgroup dynamics of PPC.
Instrumentation:
-
NMR spectrometer equipped with a broadband probe.
-
5 mm NMR tubes.
Sample Preparation:
-
Prepare PPC vesicles in H₂O-based buffer. D₂O is not necessary but can be included for locking. Lipid concentration can be higher than for ¹H NMR (e.g., 20-50 mg/mL).
NMR Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Sequence: Single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: As required for the study.
-
Spectral Width: 100-200 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-3 seconds.
Data Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
The lineshape of the ³¹P spectrum is indicative of the lipid phase. An axially symmetric powder pattern is characteristic of a lamellar phase, while an isotropic peak suggests micelles or cubic phases.[6]
Protocol 4: ²H Solid-State NMR for Order Parameter Determination
Objective: To measure the quadrupolar splittings of deuterated PPC to determine the acyl chain order parameter profile.
Instrumentation:
-
Solid-state NMR spectrometer with a wideline probe.
-
Solid-state NMR rotors (e.g., 4 mm).
Sample Preparation:
-
Use specifically deuterated this compound (e.g., perdeuterated palmitoyl chain).
-
Prepare MLVs as described in Protocol 1 and pack the hydrated lipid paste into the NMR rotor by centrifugation.
NMR Acquisition Parameters:
-
Pulse Sequence: Quadrupolar echo sequence.
-
Temperature: Above the phase transition temperature of the lipid.
-
Spectral Width: 250-500 kHz.
-
Number of Scans: Several thousand.
-
Relaxation Delay: ~1-2 seconds.
Data Processing and Analysis:
-
Fourier transform the echo signal.
-
De-Pake the spectrum to obtain the quadrupolar splittings (Δνq) for each deuterated position.
-
Calculate the order parameter (S_CD) for each segment using the formula: S_CD = (4/3) * (h / e²qQ) * Δνq, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).
Signaling Pathways Involving Lysophosphatidylcholine
Lysophosphatidylcholines, including PPC, are important signaling molecules that can act through G protein-coupled receptors (GPCRs).[7] Two such receptors are G2A and GPR4.[3][7][8] The signaling cascade initiated by LPC binding to these receptors can lead to various cellular responses.
Lysophosphatidylcholine Signaling Cascade
References
- 1. chemimpex.com [chemimpex.com]
- 2. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal and 13C-NMR study of the dynamic structure of 1-palmitoyl-2-oleyl-sn-glycero-3-phosphocholine and 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Supported Lipid Bilayers with 1-Palmitoyl-sn-glycero-3-phosphocholine (POPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes. 1-Palmitoyl-sn-glycero-3-phosphocholine (POPC) is a common zwitterionic phospholipid used for creating SLBs due to its fluid phase at room temperature, which mimics the natural state of biological membranes. These model systems are compatible with a variety of surface-sensitive analytical techniques, enabling detailed studies of membrane structure, dynamics, and interactions with biomolecules.[1][2][3] This document provides detailed protocols for the formation of POPC SLBs via the vesicle fusion method, along with key quantitative data and characterization techniques.
Key Quantitative Data for POPC SLB Formation
The successful formation of a high-quality POPC SLB is dependent on several experimental parameters. The following tables summarize key quantitative data gathered from various studies.
Table 1: Vesicle Preparation and SLB Formation Parameters
| Parameter | Value | Substrate | Notes |
| POPC Concentration | 0.375 - 0.75 mg/mL | SiO2, Al2O3 | Higher concentrations may be required for different substrates.[4] |
| Fluorescent Probe (for visualization) | 0.2 - 1 mol % | Glass, Silica (B1680970) | Rhodamine-labeled lipids (e.g., Rho-POPC, TR-DHPE) are commonly used.[1][4] |
| Incubation Time | 10 - 30 minutes | Glass, SiO2 | Sufficient time for vesicles to adsorb, rupture, and fuse into a continuous bilayer.[1][4] |
| Rinsing | 10x with buffer | Glass | Thorough rinsing is crucial to remove excess and non-fused vesicles.[1] |
| Buffer | PBS (pH 7.4), Tris (pH 7.5) | Glass, Silica | The choice of buffer can influence vesicle-substrate interactions.[1][5][6] |
| Temperature | Room Temperature (25°C) | Silica | POPC is in a fluid phase at this temperature, which facilitates vesicle fusion.[2] |
Table 2: Characterization of POPC Supported Lipid Bilayers
| Technique | Parameter | Typical Value for POPC SLB | Substrate |
| QCM-D | Final Frequency Shift (Δf) | ~ -26 Hz | SiO2 |
| Final Dissipation Shift (ΔD) | ~ 0.2 - 1.7 x 10⁻⁶ | SiO2[1][6] | |
| FRAP | Lateral Diffusivity (D) | 1.55 µm²/s | Glass[1][7] |
| Mobile Fraction (R) | > 99% | Glass[1][7] | |
| Neutron Reflection (NR) | Headgroup Thickness | ~ 8 Å | Silica[2] |
| Hydrophobic Core Thickness | ~ 31 Å | Silica[2] | |
| Mean Molecular Area (MMA) | ~ 61 Ų | Silica[2] |
Experimental Protocols
The vesicle fusion method is a widely used and reliable technique for forming high-quality SLBs.[3] The process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate.
Protocol 1: Preparation of POPC Small Unilamellar Vesicles (SUVs)
-
Lipid Film Formation:
-
Dissolve POPC lipid powder in chloroform (B151607) in a round-bottom flask.
-
Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Rehydrate the dried lipid film with a suitable buffer (e.g., PBS pH 7.4) to a final lipid concentration of 1 mg/mL.
-
Vortex the solution for several minutes to create a milky suspension of multilamellar vesicles (MLVs).[8]
-
-
Extrusion:
-
To create SUVs of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 25-30 times through a polycarbonate membrane with a pore size of 50-100 nm using a mini-extruder.[8] This results in a clear or slightly opalescent solution of SUVs.
-
Store the prepared vesicles at 4°C for up to two weeks.[8]
-
Protocol 2: Substrate Preparation
Cleanliness of the substrate is critical for the formation of a uniform and continuous SLB. Glass and silica are common hydrophilic substrates.
-
Cleaning:
-
Immerse the glass or silica slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Alternatively, sonicate the slides in a 2% solution of Hellmanex III for 30 minutes, followed by extensive rinsing with deionized water.
-
A simpler method involves treating slides with 10M NaOH for 15 minutes, followed by 70% ethanol (B145695) for 5 minutes, and a thorough rinse with MilliQ water.[8]
-
-
Drying and Storage:
-
Thoroughly rinse the cleaned slides with ultrapure water.
-
Dry the slides under a stream of nitrogen gas.[8]
-
Store the cleaned slides in a desiccator or use them immediately.
-
Protocol 3: SLB Formation by Vesicle Fusion
-
Vesicle Deposition:
-
Place the cleaned substrate in a suitable chamber (e.g., a PDMS well or a flow cell).[1]
-
Add the prepared POPC SUV solution to the chamber, ensuring the entire surface of the substrate is covered.
-
-
Incubation:
-
Incubate the vesicles on the substrate for 30 minutes at room temperature to allow for vesicle adsorption and rupture.[4]
-
-
Rinsing:
-
Storage:
-
The formed SLB should be kept hydrated with buffer at all times to prevent dewetting and damage.
-
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the overall workflow for creating a POPC supported lipid bilayer.
Caption: Workflow for POPC Supported Lipid Bilayer Formation.
Vesicle Fusion Mechanism
The formation of an SLB from vesicles on a hydrophilic substrate is a multi-step process.
Caption: Mechanism of SLB formation via vesicle fusion.
Characterization Techniques
A combination of surface-sensitive techniques is used to confirm the formation and quality of the SLB.[1]
-
Quartz Crystal Microbalance with Dissipation (QCM-D): This technique monitors changes in frequency (mass) and dissipation (viscoelastic properties) at the sensor surface in real-time. The formation of a complete and rigid SLB is characterized by a specific frequency shift of approximately -26 Hz and a low dissipation shift.[1][6]
-
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to assess the lateral mobility and fluidity of the lipid bilayer. A high mobile fraction (>95%) and a lipid diffusivity of around 1-2 µm²/s are indicative of a high-quality, fluid SLB.[1]
-
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the SLB, allowing for the visualization of bilayer defects, homogeneity, and the effects of protein binding.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: When using fluorescently labeled lipids, TIRF microscopy can be used to visualize the formation of the SLB in real-time and to confirm its uniformity over large areas.[1]
Applications in Drug Development
POPC SLBs are valuable tools for:
-
Studying drug-membrane interactions: Investigating how drugs partition into and permeate through lipid bilayers.
-
Characterizing protein-lipid interactions: Understanding the binding and function of membrane-associated proteins.
-
Screening for membrane-active compounds: High-throughput screening of small molecules that target or disrupt cell membranes.
-
Nanoparticle-membrane interactions: Assessing the interaction of drug delivery vehicles with model cell membranes.[9][10]
By providing a reproducible and well-characterized model of a biological membrane, POPC SLBs offer a robust platform for fundamental research and the development of novel therapeutics.
References
- 1. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chaotropic Agent-Assisted Supported Lipid Bilayer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Properties of POPC/POPE supported lipid bilayers modified with hydrophobic quantum dots on polyelectrolyte cushions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 1-Palmitoyl-sn-glycero-3-phosphocholine in Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-sn-glycero-3-phosphocholine (B122882) (PPC), a major species of lysophosphatidylcholine (B164491) (LPC), is a critical bioactive lipid implicated in the pathogenesis of atherosclerosis. Generated from the hydrolysis of oxidized low-density lipoprotein (oxLDL) by lipoprotein-associated phospholipase A2 (Lp-PLA2), PPC accumulates in atherosclerotic plaques and contributes to vascular inflammation, endothelial dysfunction, and plaque instability. Understanding the multifaceted role of PPC in atherosclerosis is crucial for the development of novel diagnostic and therapeutic strategies. These application notes provide detailed protocols for the quantification of PPC in atherosclerotic tissues and for in vitro assays to investigate its pro-inflammatory effects.
Application 1: Quantification of this compound in Atherosclerotic Plaques by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of PPC in human atherosclerotic plaque tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Type | Human carotid atherosclerotic plaques | [1] |
| Homogenization | 3 x 10-second bursts with an ultraturrax homogenizer | [1] |
| Lipid Extraction | Folch method (Chloroform:Methanol) | [1] |
| LC Column | C8 column | [2] |
| Mobile Phase | Acetonitrile:Isopropanol (70:30, v/v) with 0.1% formic acid | [2] |
| MS Detection | ESI-MS/MS | [2] |
| Linear Range (for a similar phospholipid) | 5.0–100.0 µg/mL | [2] |
| Limit of Detection (LOD) (for a similar phospholipid) | 1.50 µg/mL | [2] |
| Limit of Quantitation (LOQ) (for a similar phospholipid) | 4.54 µg/mL | [2] |
Experimental Protocol
1. Sample Preparation and Homogenization: a. Obtain human carotid endarterectomy specimens and store them at -80°C until analysis. b. Weigh approximately 50 mg of frozen plaque tissue. c. Homogenize the tissue in 2 mL of ice-cold methanol (B129727)/MilliQ water (50/50% v/v) using an ultraturrax homogenizer with three 10-second bursts.[1] d. Keep the homogenate on ice.
2. Lipid Extraction (Folch Method): a. Transfer the homogenate to a glass tube. b. Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain LPC). c. Add chloroform (B151607) and methanol to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v). d. Vortex the mixture vigorously for 2 minutes. e. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette. g. Dry the lipid extract under a stream of nitrogen gas. h. Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Inject the reconstituted lipid extract onto a C8 analytical column.[2] ii. Elute the lipids using an isocratic mobile phase of acetonitrile:isopropanol (70:30, v/v) with 0.1% formic acid at a constant flow rate.[2] b. Tandem Mass Spectrometry (MS/MS): i. Use an electrospray ionization (ESI) source in positive ion mode. ii. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. iii. Monitor the specific precursor-to-product ion transition for this compound and its internal standard. iv. Optimize MS parameters such as capillary temperature and sheath gas pressure for maximal signal intensity.[2]
4. Data Analysis: a. Generate a standard curve using known concentrations of a this compound analytical standard. b. Quantify the amount of PPC in the plaque samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the quantified PPC amount to the initial weight of the plaque tissue.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC) Synthesis and Purification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Palmitoyl-sn-glycero-3-phosphocholine (B122882) (PPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important lysophospholipid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chemical synthesis of this compound (PPC)?
A1: The synthesis of lysophosphatidylcholines (LPCs) like PPC can be challenging. A primary issue is acyl migration, where the palmitoyl (B13399708) group moves from the sn-1 to the sn-2 position of the glycerol (B35011) backbone, resulting in a mixture of isomers that is difficult to separate.[1][2] Additionally, ensuring regioselective acylation at the desired position can be complex.[2] Reaction conditions are critical, and failure to maintain an anhydrous and anaerobic environment can lead to low yields and impurities.[3] The synthesis of LPCs with shorter fatty acid chains has been reported to be more difficult than those with longer chains.[3]
Q2: My PPC sample shows signs of degradation. What are the likely causes?
A2: PPC is susceptible to two main degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: The ester bond of the palmitoyl chain can be hydrolyzed, either chemically or enzymatically, to yield palmitic acid and sn-glycero-3-phosphocholine (GPC).[4] This can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: While the palmitoyl group is a saturated fatty acid and thus not prone to oxidation, impurities with unsaturated fatty acids in the starting materials or sample can undergo oxidation.[5][6] This is particularly relevant when PPC is part of a lipid mixture. Oxidation can be initiated by exposure to air, light, or trace metal ions.
Q3: I'm having trouble purifying my synthesized PPC. What methods are recommended?
A3: Purification of PPC typically involves chromatographic techniques. However, the choice of method is crucial to avoid inducing acyl migration.[2]
-
Column Chromatography: Silicic acid column chromatography is a widely used method for preparing milligram quantities of phospholipids (B1166683).[7] Elution with a gradient of increasing solvent polarity can separate PPC from other lipids.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for purification. Both normal-phase and reverse-phase HPLC can be employed.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and purification of phospholipids from complex mixtures.[11]
Troubleshooting Guides
Guide 1: Low Yield in PPC Synthesis
If you are experiencing low yields in your PPC synthesis, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Acyl Migration | Acyl migration can lead to a mixture of 1-acyl and 2-acyl isomers, reducing the yield of the desired product.[1] To minimize this, maintain a neutral or slightly acidic pH during the reaction and purification steps. The addition of borate (B1201080) has also been shown to suppress acyl migration.[1] |
| Incomplete Reaction | The acylation of sn-glycero-3-phosphocholine (GPC) can be challenging.[3] Ensure that the reaction conditions, such as temperature and reaction time, are optimized. The purity of the starting materials, particularly the acylating agent (e.g., palmitoyl chloride or palmitic anhydride), is also critical. |
| Side Reactions | The presence of water or other nucleophiles can lead to hydrolysis of the acylating agent or the desired product.[4] Ensure that all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Degradation of Product | PPC can degrade during workup and purification. Avoid prolonged exposure to harsh acidic or basic conditions. |
Guide 2: Impurities in Purified PPC
If your purified PPC contains impurities, use the following guide to identify and address the issue.
| Impurity Detected | Potential Source | Recommended Action |
| 2-Palmitoyl-sn-glycero-3-phosphocholine | Acyl migration during synthesis or purification.[1][2] | Optimize purification using reverse-phase HPLC, which can separate the sn-1 and sn-2 isomers.[9] Also, re-evaluate the pH conditions of your synthesis and purification steps. |
| Free Palmitic Acid | Hydrolysis of the ester bond in PPC.[4] | Avoid exposure to strong acids or bases. Ensure proper storage conditions (low temperature, inert atmosphere). Use a purification method like silica (B1680970) gel chromatography to remove the free fatty acid. |
| Glycerophosphocholine (GPC) | Complete hydrolysis of PPC.[12] | This indicates significant degradation. Review your entire process for harsh conditions. GPC is water-soluble and can be removed by liquid-liquid extraction. |
| Oxidized Phospholipids | Oxidation of unsaturated fatty acid impurities.[5][6] | Use high-purity starting materials. Add antioxidants like BHT during storage. Store the sample under an inert atmosphere and protect it from light. |
Experimental Protocols
Protocol 1: General Chemo-enzymatic Synthesis of 1-Acyl-LPCs
This protocol describes a general chemo-enzymatic approach that can be adapted for the synthesis of this compound. This method often provides high regioselectivity.
-
Enzymatic Hydrolysis: Start with a diacyl-phosphatidylcholine (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine).
-
Use a regioselective enzyme, such as phospholipase A2 (PLA2), to specifically hydrolyze the fatty acid at the sn-2 position. This will yield this compound.
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution or a biphasic system. Optimal pH and temperature will depend on the specific enzyme used.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Purification: Once the reaction is complete, the desired this compound can be purified from the reaction mixture using column chromatography or HPLC.[7][9]
Protocol 2: Purification of PPC by Reverse-Phase HPLC
This protocol provides a general guideline for the purification of PPC using reverse-phase HPLC, which is effective for separating isomers.[9]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase system could be a gradient of methanol/water or acetonitrile/water, sometimes with a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.
-
Detection: Detection can be achieved using a UV detector (around 203-205 nm for the ester carbonyl group), an evaporative light scattering detector (ELSD), or mass spectrometry (MS).
-
Sample Preparation: Dissolve the crude PPC in the initial mobile phase solvent. Ensure the sample is fully dissolved and filtered before injection.
-
Fraction Collection: Collect the fractions corresponding to the PPC peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified PPC.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Generation of fatty acids from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine/cardiolipin liposomes that stabilize recombinant human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS - ProQuest [proquest.com]
- 7. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 8. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and identification of molecular species of phosphatidylcholine and lysophosphatidylcholine from jojoba seed meal (Simmondsia chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of 1-Palmitoyl-sn-glycero-3-phosphocholine for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for working with 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), focusing on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (LPC 16:0) difficult to dissolve in aqueous buffers?
A1: LPC 16:0 is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) phosphate (B84403) head group and a long, hydrophobic (water-fearing) palmitoyl (B13399708) tail.[1][2] This dual nature makes it practically insoluble in water alone.[1] In aqueous solutions, these molecules tend to aggregate to minimize the exposure of their hydrophobic tails to water, which can lead to precipitation or the formation of micelles.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant, like LPC 16:0, above which spherical structures called micelles form spontaneously.[3] Below the CMC, LPC 16:0 exists as individual molecules (monomers). Above the CMC, any additional LPC 16:0 added to the solution will primarily form micelles.[3] This is critical because the monomeric and micellar forms can have different biological activities and accessibility in an assay. For instance, some cell receptors may only interact with the monomeric form. The CMC for palmitoyl-containing lysophospholipids is in the micromolar to millimolar range, and it is influenced by factors like temperature and the ionic strength of the buffer.[4][5]
Q3: What is the best solvent to prepare a stock solution of LPC 16:0?
A3: LPC 16:0 is readily soluble in organic solvents. Common choices for preparing highly concentrated stock solutions include chloroform/methanol (B129727) mixtures, methanol alone, or ethanol.[6][7] These stock solutions can then be stored, typically at -20°C or -80°C under an inert atmosphere like argon or nitrogen to prevent oxidation, before being diluted into aqueous buffers for experiments.[8]
Q4: Can I dissolve LPC 16:0 directly in my aqueous assay buffer (e.g., PBS)?
A4: While direct dissolution is challenging, it is possible, especially at low concentrations. A common and more reliable method is to first aliquot the required amount from an organic stock solution, evaporate the organic solvent completely under a stream of nitrogen or in a vacuum, and then resuspend the resulting lipid film in the desired aqueous buffer.[9] Vigorous vortexing or sonication can aid in this resuspension process.[9]
Q5: How should I store my LPC 16:0 solutions?
A5: Organic stock solutions should be stored in glass vials under an inert atmosphere (nitrogen or argon) at -20°C or -80°C to prevent degradation and oxidation.[8] Aqueous preparations are generally less stable and should ideally be prepared fresh before each experiment. If short-term storage is necessary, keep them tightly sealed at 2-8°C and use them as soon as possible.
Troubleshooting Guide
Problem: My LPC 16:0 has precipitated out of my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Concentration is too high | The concentration may be well above the CMC or its aqueous solubility limit. Try reducing the final concentration of LPC 16:0 in your assay. |
| Incomplete Dissolution | The lipid film may not have been fully resuspended. Increase the duration of vortexing or sonication. Gentle warming to 37°C may also help, but be mindful of the stability of other assay components. |
| Buffer Composition / pH | The ionic strength or pH of the buffer can affect solubility. Ensure your buffer is appropriate for your experiment and consider if adjustments are needed. The pKa of the phosphate group is low, so it should be charged at neutral pH.[5] |
| Temperature | Low temperatures can decrease the solubility of lipids. Ensure your solutions are maintained at the appropriate temperature for your assay (e.g., 37°C). |
| Solution Age | Aqueous solutions of LPC 16:0 can become unstable over time. Always try to use freshly prepared solutions for your experiments. |
Problem: I'm seeing inconsistent or unexpected results in my cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Micelle Formation | Your working concentration may be above the CMC, and the micellar form could be causing unintended effects or have different activity than the monomeric form. Check the CMC value and consider running your assay at concentrations below it. |
| Solvent Toxicity | If preparing working solutions by diluting an organic stock (e.g., ethanol), ensure the final concentration of the organic solvent is minimal and non-toxic to your cells.[7] A vehicle control (buffer with the same final solvent concentration) is essential. |
| Use of a Carrier Protein | In biological systems like blood plasma, LPC is typically bound to carrier proteins like albumin.[2] The absence of a carrier in an in vitro assay can lead to non-physiological effects. Consider using a carrier like fatty-acid-free Bovine Serum Albumin (BSA) to solubilize the LPC 16:0 and better mimic in vivo conditions.[7] |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₅₀NO₇P | [10][11] |
| Molecular Weight | 495.6 g/mol | [10][11] |
| Predicted Water Solubility | 0.0004 g/L (ALOGPS) | [12] |
| Critical Micelle Concentration (CMC) | The CMC of 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid (a similar lysophospholipid) in water at 25°C is 0.540 mM.[4] The CMC of egg yolk-derived LPC, which contains palmitic acid, is reported to be in the 20-200 µM range.[5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous LPC 16:0 Solution via Lipid Film Hydration
This protocol is a standard method for preparing aqueous solutions of lipids that are initially dissolved in an organic solvent.
-
Aliquot Stock Solution: From a concentrated stock solution of LPC 16:0 in chloroform/methanol, transfer the desired volume into a clean, sterile glass tube.
-
Evaporate Solvent: Dry the lipid solution under a gentle stream of inert nitrogen or argon gas. Alternatively, use a vacuum evaporator (e.g., Speed-Vac). Ensure a thin, uniform lipid film forms on the bottom of the tube and that all organic solvent is removed.
-
Pre-warm Buffer: Gently warm the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.4) to 37°C.
-
Hydrate Lipid Film: Add the pre-warmed buffer to the tube containing the dried lipid film.
-
Solubilize: Vortex the tube vigorously for 5-10 minutes until the lipid film is completely resuspended and the solution is clear. Sonication in a bath sonicator for short intervals can also be used if vortexing is insufficient.[9]
-
Use Immediately: Use the freshly prepared aqueous LPC 16:0 solution for your in vitro assay.
Protocol 2: Solubilization of LPC 16:0 using Bovine Serum Albumin (BSA)
This method uses a carrier protein to improve solubility and mimic physiological conditions.
-
Prepare BSA Solution: Prepare a solution of essentially fatty-acid-free BSA in your desired aqueous buffer (e.g., 1.25% w/v BSA in PBS).
-
Prepare Lipid Film: Following steps 1 and 2 from Protocol 1, create a dried lipid film of LPC 16:0 in a glass tube.
-
Add BSA Solution: Add the appropriate volume of the BSA solution to the dried lipid film to achieve your target final concentration.
-
Solubilize: Vortex vigorously. To facilitate the binding of LPC 16:0 to BSA, sonication is often recommended.[7]
-
Incubate (Optional): A short incubation at 37°C may further enhance complex formation.
-
Use in Assay: The LPC-BSA complex is now ready for use. Remember to include a BSA-only vehicle control in your experiments.
Visualizations
Caption: Troubleshooting logic for LPC 16:0 precipitation issues.
References
- 1. Milk Composition Database: Showing metabocard for LysoPC(16:0/0:0) (BMDB0010382) [mcdb.ca]
- 2. Human Metabolome Database: Showing metabocard for LysoPC(16:0/0:0) (HMDB0010382) [hmdb.ca]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. scispace.com [scispace.com]
- 8. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Lyso-PC(16:0) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for LysoPC(P-16:0/0:0) (HMDB0010407) [hmdb.ca]
Technical Support Center: 1-Palmitoyl-sn-glycero-3-phosphocholine (PAPC) Liposome Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-sn-glycero-3-phosphocholine (PAPC) liposome (B1194612) preparations. Our aim is to help you overcome common challenges, particularly aggregation, to ensure the stability and quality of your liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my PAPC liposome preparations?
Aggregation in PAPC liposome suspensions is a multifaceted issue stemming from colloidal instability. The primary drivers that disrupt the delicate balance of forces keeping your liposomes dispersed include:
-
Inappropriate pH and Ionic Strength: The pH of your buffer can influence the surface charge of the liposomes. While PAPC is zwitterionic, extreme pH values can lead to hydrolysis of the phospholipid, affecting stability. High concentrations of salts in the buffer can shield the surface charge of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation, an effect known as charge screening.[1]
-
Suboptimal Preparation Method: The technique used to prepare liposomes significantly impacts their initial size distribution and propensity to aggregate. Incomplete removal of organic solvents or hydration below the phase transition temperature (Tc) of PAPC can result in unstable vesicles.
-
High Lipid Concentration: Higher concentrations of lipids can increase the frequency of collisions between liposomes, promoting aggregation.[2]
-
Temperature Fluctuations: Storing or processing PAPC liposomes near their phase transition temperature can increase membrane fluidity and the likelihood of fusion and aggregation.
-
Presence of Divalent Cations: Metal ions like Ca²⁺ and Mg²⁺ can interact with the phosphate (B84403) groups of PAPC, neutralizing surface charge and inducing aggregation.[3]
-
Incorporation of other Molecules: The addition of proteins or other molecules to the liposome surface can sometimes lead to crosslinking between vesicles, causing aggregation.[4][5]
Q2: How can I prevent aggregation during the preparation of PAPC liposomes?
Preventing aggregation starts with careful control over your formulation and preparation process. Here are key strategies:
-
Optimize pH and Ionic Strength: Maintain a buffer pH within a stable range for PAPC, typically around neutral (pH 6.5-7.5). Use a buffer with an appropriate ionic strength to ensure sufficient electrostatic repulsion. If aggregation is observed, consider reducing the salt concentration.
-
Incorporate Charged Lipids: Including a small percentage of a charged lipid (e.g., phosphatidylglycerol for a negative charge or a cationic lipid) can significantly increase the zeta potential of your liposomes, enhancing electrostatic repulsion and preventing aggregation. A zeta potential with a magnitude greater than 30 mV is generally considered indicative of good colloidal stability.
-
PEGylation: Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) into your formulation provides a steric barrier on the liposome surface. This "stealth" coating physically hinders the close approach of other liposomes, preventing aggregation.[4][5]
-
Control Lipid Concentration: Start with a moderate lipid concentration and adjust as needed. If aggregation is an issue, try reducing the total lipid concentration.[2]
-
Maintain Temperature Above Phase Transition: During hydration and extrusion steps, ensure the temperature is maintained above the main phase transition temperature (Tm) of PAPC. For lipids with similar saturated acyl chains like DPPC, the Tm is around 41°C.[6][7]
Q3: My PAPC liposomes aggregate during storage. What are the recommended storage conditions?
Long-term stability is crucial for the successful application of liposomes. To minimize aggregation during storage:
-
Refrigeration: Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and lead to aggregation upon thawing.
-
Inert Atmosphere: To prevent lipid oxidation, which can also contribute to instability, store liposome preparations under an inert gas like argon or nitrogen.[8]
-
Light Protection: Protect your liposome preparations from light to prevent photo-oxidation of the lipid components.
Q4: I am observing visible particles in my liposome suspension after extrusion. What could be the issue?
Visible particulates post-extrusion can be due to several factors:
-
Incomplete Hydration: If the lipid film is not fully hydrated, large, non-liposomal lipid aggregates may persist.
-
Extrusion Below Phase Transition Temperature: Attempting to extrude below the lipid's Tm will be difficult and can lead to membrane fouling and the presence of large, un-sized vesicles.
-
Membrane Rupture: Applying excessive pressure during extrusion can cause the polycarbonate membrane to rupture, allowing larger particles to pass through.
-
Lipid Loss during Preparation: It's important to be aware that some lipid loss can occur during various preparation steps, which might affect the final concentration and stability.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving aggregation issues in your PAPC liposome preparations.
| Observed Problem | Potential Cause | Recommended Solution |
| Visible aggregation or precipitation immediately after hydration. | Incomplete removal of organic solvent. | Ensure the lipid film is completely dry under high vacuum for an extended period (e.g., overnight) before hydration.[6][8] |
| Hydration buffer pH or ionic strength is suboptimal. | Prepare liposomes in a buffer with a pH between 6.5 and 7.5. If aggregation persists, try decreasing the salt concentration. | |
| High lipid concentration. | Reduce the total lipid concentration in your formulation. | |
| Increased particle size and polydispersity index (PDI) after extrusion. | Extrusion performed below the phase transition temperature of PAPC. | Ensure the extruder and the liposome suspension are maintained at a temperature above the Tm of PAPC (for similar lipids like DPPC, this is >41°C) throughout the extrusion process.[6][7] |
| Insufficient number of extrusion cycles. | Increase the number of extrusion passes (typically 10-21 passes are recommended) to ensure a homogenous population of unilamellar vesicles. | |
| Clogging of the extruder membrane. | Use a pre-filter with a larger pore size before the final extrusion step to remove larger aggregates. | |
| Liposome aggregation over time during storage. | Suboptimal storage temperature. | Store liposomes at 4°C. Avoid freezing. |
| Insufficient surface charge. | Incorporate a small molar percentage (e.g., 5-10 mol%) of a charged lipid to increase the absolute zeta potential. | |
| Lack of steric stabilization. | Include a PEGylated lipid (e.g., 1-5 mol% DSPE-PEG2000) in the lipid composition to provide a protective hydrophilic layer.[4] | |
| Oxidation of lipids. | Prepare and store liposomes in deoxygenated buffers and under an inert atmosphere (e.g., argon).[8] |
Data Presentation
Table 1: Influence of Environmental Factors on PAPC Liposome Stability (Qualitative)
| Parameter | Condition | Effect on Aggregation | Rationale |
| pH | Acidic (<6.0) or Basic (>8.0) | Increased | Lipid hydrolysis and changes in surface charge. |
| Neutral (6.5-7.5) | Minimized | Optimal for PAPC stability. | |
| Ionic Strength | High (>150 mM NaCl) | Increased | Shielding of surface charges, reducing electrostatic repulsion.[1][9] |
| Low (e.g., deionized water) | Minimized | Enhanced electrostatic repulsion. | |
| Temperature | Near Phase Transition (approx. 41°C for similar lipids) | Increased | Increased membrane fluidity and fusion.[6] |
| Storage at 4°C | Minimized | Reduced lipid mobility and degradation rates. | |
| PAPC Concentration | High | Increased | Increased collision frequency between liposomes.[2] |
| Low | Minimized | Reduced collision frequency. |
Experimental Protocols
Protocol 1: Preparation of PAPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar PAPC liposomes with a defined size.
Materials:
-
This compound (PAPC)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve PAPC (and any other lipids, such as cholesterol or a charged lipid) in the chloroform/methanol mixture in a round-bottom flask.[6]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the Tm of PAPC (e.g., 45-50°C).
-
Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to apply a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[6][8]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tm of PAPC (e.g., 50-60°C).[6]
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended. This will result in the formation of multilamellar vesicles (MLVs). Allow to hydrate (B1144303) for at least 1 hour.
-
-
Sizing by Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Heat the extruder to a temperature above the Tm of PAPC.
-
Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.
-
Repeat this extrusion process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final liposome suspension is collected in the second syringe.[10]
-
The resulting suspension should contain unilamellar liposomes with a relatively uniform size distribution.
-
Protocol 2: Characterization of PAPC Liposome Size and Stability
Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse population of liposomes.
-
To assess stability over time, store the liposome suspension under the desired conditions (e.g., 4°C) and repeat the DLS measurement at regular intervals (e.g., 1, 7, and 14 days). An increase in particle size and PDI over time is indicative of aggregation.
Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a suitable instrument. A zeta potential with a magnitude greater than ±30 mV suggests good electrostatic stability.
Visualizations
Caption: Troubleshooting workflow for PAPC liposome aggregation.
Caption: Factors leading to PAPC liposome aggregation.
References
- 1. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. benchchem.com [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Quantifying 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0)
Welcome to the technical support center for the quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) in biological samples. This resource provides answers to frequently asked questions and troubleshooting guidance for common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying LPC 16:0 in biological samples?
A1: The accurate quantification of LPC 16:0 is complicated by several factors:
-
Sample Stability: LPC 16:0 levels can be artificially altered post-collection due to enzymatic activity from phospholipases (e.g., PLA1 and PLA2) which can generate lysoglycerophospholipids.[1] Additionally, autoxidation can occur if samples are not handled and stored properly.[1]
-
Extraction Efficiency: As a polar lipid, the efficiency of LPC 16:0 extraction varies significantly depending on the solvent system used. Traditional methods may not be optimal, and care must be taken to select a protocol that ensures high recovery.[2][3][4]
-
Isomeric Interference: A major challenge is the presence of isomers, particularly the sn-2 positional isomer (2-palmitoyl-sn-glycero-3-phosphocholine). These isomers have the same mass and similar fragmentation patterns, making them difficult to distinguish with standard LC-MS techniques, which can lead to over-quantification.[5][6][7]
-
Matrix Effects: Components in complex biological matrices like plasma or tissue homogenates can interfere with the ionization of LPC 16:0 in the mass spectrometer source, leading to ion suppression or enhancement and affecting quantitative accuracy.[8]
-
Chromatographic Separation: Achieving baseline separation from other isobaric lipid species (lipids with the same nominal mass) and isomers is critical for accurate measurement.[6][9]
Q2: Which extraction method is best for LPC 16:0 from plasma?
A2: There is no single "best" method, as the optimal choice depends on laboratory resources, desired throughput, and the need for co-extraction of other lipid classes.
-
Traditional Methods: The Folch (chloroform/methanol) and Bligh & Dyer methods are classic biphasic liquid-liquid extractions.[4][10] A modified method by Matyash using methyl-tert-butyl ether (MTBE) is also popular and avoids chlorinated solvents.[4]
-
One-Phase Extractions: Simpler, faster, and often higher-throughput methods using a single solvent or solvent mixture (e.g., methanol, butanol/methanol) have been shown to have sufficient recovery for polar lysophospholipids like LPCs.[3][10]
-
Recent Advances: A salt-assisted, single-step extraction using acetonitrile:isopropanol has demonstrated slightly better recovery for LPC species compared to the Bligh & Dyer method and is significantly faster.[2]
Q3: Why is an internal standard crucial for LPC 16:0 quantification?
A3: An internal standard (IS) is essential to correct for variability during the analytical process, including extraction efficiency, sample handling, and instrument response. For LPC quantification, a structurally similar but non-endogenous LPC, such as LPC 13:0, LPC 19:0, or a stable isotope-labeled standard (e.g., d31-16:0-LPC), is typically used.[2][11][12][13] Adding the IS at the very beginning of the sample preparation process allows it to account for variations in each step.[1]
Q4: What is the typical LC-MS/MS approach for quantifying LPC 16:0?
A4: The most common approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[14][15] In positive ionization mode, LPCs characteristically produce a fragment ion from their phosphocholine (B91661) headgroup at a mass-to-charge ratio (m/z) of 184.[8] Therefore, the MRM transition for LPC 16:0 is typically m/z 496.3 -> m/z 184.0.[8][16] A precursor ion scan for m/z 184 is also a widely used discovery method to identify all phosphocholine-containing lipids in a sample.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Recovery | 1. Inefficient extraction. 2. LPC 16:0 degradation during sample prep. 3. Ion suppression from matrix components. 4. Improper storage leading to degradation. | 1. Validate and optimize your extraction protocol. Compare a one-phase (e.g., Methanol) vs. a two-phase (e.g., Matyash) extraction.[3][4] 2. Minimize sample processing time, keep samples on ice, and avoid repeated freeze-thaw cycles.[1] 3. Improve sample cleanup (e.g., using solid-phase extraction, SPE) or adjust chromatography to separate LPC 16:0 from interfering compounds.[8][14] Dilute the sample extract. 4. Ensure samples are stored promptly at -80°C.[1] |
| High Variability Between Replicates | 1. Inconsistent sample handling or extraction. 2. Pipetting errors. 3. Instrument instability. 4. Sample inhomogeneity. | 1. Standardize every step of the workflow. Use an internal standard to normalize results.[13] 2. Calibrate pipettes regularly. 3. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.[13] 4. Ensure samples are thoroughly vortexed/mixed after thawing and before aliquoting. |
| Inaccurate Quantification / Overestimation | 1. Co-elution of isomeric species (e.g., LPC 1:0/16:0 vs. LPC 16:0/0:0). 2. Co-elution of isobaric species. 3. Non-linearity of standard curve. | 1. Improve chromatographic separation (e.g., change gradient, column chemistry). Use specialized MS techniques like ion mobility spectrometry or specific fragmentation (e.g., monitoring for m/z 104 to help distinguish sn-2 isomers) if available.[6] 2. Use high-resolution mass spectrometry to differentiate between species with very similar masses.[9] 3. Prepare a fresh standard curve over the expected concentration range. Use a suitable regression model (e.g., linear, weighted). |
| Peak Tailing or Splitting | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Column overloading. | 1. Flush the column with a strong solvent, reverse the column direction and flush, or replace the column if necessary. 2. Ensure the final sample solvent is as similar as possible to the initial mobile phase. 3. Reduce the amount of sample injected onto the column. |
Quantitative Data Summary
Table 1: Comparison of LPC Extraction Recovery from Plasma.
| Extraction Method | Key Solvents | Reported Recovery | Reference |
| Bligh & Dyer | Chloroform, Methanol | ~87.5% | [2] |
| Salt-Assisted One-Step | Acetonitrile, Isopropanol | ~93.2% | [2] |
| Alshehry Method (One-Phase) | 1-Butanol, Methanol | More effective for polar lipids (LPC, LPE) than Folch or Matyash | [4] |
| Methanol Precipitation (One-Phase) | Methanol | Simple, reproducible, and effective for lysophospholipids | [3][10] |
Table 2: Representative Concentrations of LPC 16:0 in Human Plasma.
| Condition | LPC 16:0 Concentration | Note | Reference |
| Healthy Adults | Up to 200 µM | Most abundant LPC species in human plasma. | [17] |
| Fibromyalgia Patients | Upregulated vs. Healthy Controls | Identified as a potential biomarker. | [18] |
| COVID-19 Sepsis | Significantly higher vs. other sepsis | LPC levels correlated with cholesterol. | [17] |
Experimental Protocols
Protocol: LPC 16:0 Quantification from Human Plasma via LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation and Lipid Extraction (Methanol Precipitation)
-
Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of internal standard working solution (e.g., 10 µg/mL LPC 19:0 in methanol).
-
Add 200 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the lipid extract to a new tube or HPLC vial. Avoid disturbing the protein pellet.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or inject directly. Reconstitute in a suitable solvent (e.g., 100 µL of mobile phase A) if evaporated.
2. Liquid Chromatography (LC)
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water:Acetonitrile (95:5, v/v).
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: Linear ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
3. Mass Spectrometry (MS)
-
MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 400°C.
-
IonSpray Voltage: +5500 V.
-
MRM Transitions:
-
LPC 16:0: Precursor m/z 496.3 -> Product m/z 184.0
-
LPC 19:0 (IS): Precursor m/z 538.4 -> Product m/z 184.0
-
-
Data Analysis: Integrate peak areas using instrument-specific software (e.g., Sciex OS, MultiQuant). Calculate the concentration of LPC 16:0 by normalizing its peak area to the internal standard peak area and comparing against a standard curve prepared with known concentrations of LPC 16:0.
Visualizations
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. d-nb.info [d-nb.info]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. lcms.cz [lcms.cz]
- 14. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for experiments with 1-Palmitoyl-sn-glycero-3-phosphocholine
Welcome to the technical support center for 1-Palmitoyl-sn-glycero-3-phosphocholine (PAPC). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered when working with PAPC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for PAPC?
A1: PAPC is soluble in aqueous solutions like PBS. For stock solutions, it can be dissolved in water at a concentration of up to 50 mg/mL with the aid of ultrasonication.[1] It is recommended to store PAPC as a solid at -20°C, protected from light and moisture.[1][2] Stock solutions should be prepared fresh; however, if storage is necessary, they should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: What is the critical micelle concentration (CMC) of PAPC?
A2: The critical micelle concentration (CMC) is the concentration at which surfactants, like PAPC, begin to form micelles in a solution.[3] For a similar compound, 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid, the CMC in water at 25°C is 0.540 mM.[4] The CMC is influenced by factors such as temperature, pressure, and the presence of other substances like salts.[3] It is important to consider the CMC in your experiments, as the formation of micelles can affect the availability of monomeric PAPC and the overall behavior of the solution.
Q3: In what types of applications is PAPC commonly used?
A3: PAPC is a versatile lysophosphatidylcholine (B164491) with a range of applications in research and development. It is frequently used as a key component in the preparation of liposomes for drug delivery systems and in studies of cell membranes to investigate their dynamics and interactions.[2][5] Additionally, PAPC serves as a substrate for identifying and characterizing lysophosphocholine acyltransferases.[6] It is also known to exhibit pro-inflammatory activity and is used in studies related to conditions like atherosclerosis.[7][8]
Q4: How can I prepare liposomes using PAPC?
A4: A common method for preparing PAPC-containing liposomes is the thin-film hydration technique. This involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer. To achieve a uniform size distribution, the resulting liposome (B1194612) suspension can be further processed by sonication or extrusion.[9][10] The temperature during hydration should be kept above the phase transition temperature of the lipid.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| PAPC precipitation or phase separation during dissolution | Incomplete dissolution or low temperature. | Gently warm the solution and/or use sonication to aid in dissolving the lipid.[1] Ensure the buffer temperature is above the lipid's phase transition temperature.[11] |
| Low encapsulation efficiency in liposomes | Improper hydration of the lipid film; incorrect buffer pH or ionic strength. | Ensure the lipid film is thin and evenly distributed before hydration. Optimize the hydration buffer; for some lipids, using a saline, dextrose, or sucrose (B13894) solution can improve hydration.[11] |
| Inconsistent results in cell-based assays | PAPC degradation or aggregation; micelle formation. | Prepare PAPC solutions fresh for each experiment.[8] Be mindful of the CMC and consider if working above or below this concentration is appropriate for your assay. Test a range of PAPC concentrations. |
| Variability in liposome size | Inconsistent sonication or extrusion process. | Use a bath sonicator for a more uniform energy distribution.[11] If using extrusion, ensure the membrane pore size is appropriate and pass the liposome suspension through the extruder a sufficient number of times (e.g., ~20 passes).[12] |
| Protein aggregation in the presence of PAPC | Buffer composition affecting protein-lipid interactions. | The choice of buffer can significantly impact protein stability and interactions with lipids.[13][14] Consider screening different buffer systems (e.g., phosphate (B84403) vs. Tris) and varying the ionic strength to find optimal conditions for your specific protein. |
Quantitative Data Summary
Table 1: Solubility and Storage of PAPC
| Parameter | Value | Reference |
| Solubility in Water | 50 mg/mL (with ultrasonication) | [1] |
| Storage (Solid) | -20°C, sealed, away from moisture and light | [1][2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Table 2: Critical Micelle Concentration (CMC) of a Related Lysophospholipid
| Compound | Conditions | CMC (mM) | Reference |
| 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | Water, 25°C | 0.540 | [4] |
Experimental Protocols
Protocol 1: Preparation of PAPC Stock Solution
-
Weigh the desired amount of PAPC powder in a sterile, conical tube.
-
Add the appropriate volume of sterile PBS (pH 7.4) to achieve the desired concentration (e.g., 10 mg/mL).
-
To aid dissolution, place the tube in a bath sonicator and sonicate until the solution is clear. Gentle warming can also be applied if necessary.
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) by Thin-Film Hydration and Sonication
-
Dissolve PAPC and any other lipids in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS) pre-warmed to a temperature above the lipid's phase transition temperature.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid, forming multilamellar vesicles (MLVs).
-
To form SUVs, sonicate the MLV suspension in a bath sonicator for 5-10 minutes, or until the milky suspension becomes a clear, slightly hazy solution.[11] The temperature of the water bath should be maintained above the lipid's transition temperature during sonication.
Visualizations
Caption: Experimental workflow for preparing PAPC and using it in a cell-based assay.
Caption: A logical flow for troubleshooting common issues with PAPC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-棕榈酰-sn-甘油-3-磷酸胆碱 synthetic, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 10. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 11. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 12. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Buffer Effects on the Intermolecular Interactions among Protein Molecules at Physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine and Other Lysophospholipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0) with other key lysophospholipids, including lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), as well as LysoPCs with different acyl chain compositions. The information presented is supported by experimental data to assist in research and development decisions.
Executive Summary
Lysophospholipids (LPLs) are a class of signaling molecules derived from cell membranes that play crucial roles in a myriad of physiological and pathological processes. This compound (LysoPC 16:0), a saturated lysophosphatidylcholine, is a prominent member of this family, known for its pro-inflammatory activities and its role in conditions such as atherosclerosis.[1][2] Understanding its functional similarities and differences compared to other LPLs is critical for elucidating its biological roles and for the development of targeted therapeutics. This guide presents a comparative analysis of LysoPC 16:0 against other LPLs in key biological processes, supported by experimental evidence.
Comparative Analysis of Biological Activities
The biological activities of lysophospholipids are diverse and often depend on the specific lipid, its acyl chain composition, the cell type, and the receptors expressed. Here, we compare the effects of LysoPC 16:0 with other LPLs on inflammation, cell migration, and intracellular signaling.
Pro-inflammatory Effects
Saturated LysoPCs, such as LysoPC 16:0, are generally considered pro-inflammatory, while some polyunsaturated LysoPCs may have anti-inflammatory properties.[3]
Table 1: Comparison of Pro-inflammatory Activities
| Lysophospholipid | Experimental Model | Observed Effect | Supporting Evidence |
| LysoPC 16:0 | Human Monocytes | Increased PD-L1 expression; Reduced CD155, CD163, MerTK levels.[4] | Associated with poor prognosis in acute liver failure.[4] |
| Human Atherosclerotic Plaques | Correlated with pro-inflammatory cytokines (IL-1β, IL-6, MCP-1, TNF-α).[5] | Levels are higher in symptomatic than asymptomatic plaques.[5] | |
| LysoPC 18:0 | Human Atherosclerotic Plaques | Correlated with pro-inflammatory cytokines (IL-1β, IL-6, MCP-1, TNF-α).[5] | Levels are higher in symptomatic than asymptomatic plaques.[5] |
| LysoPC 18:1 | Human Atherosclerotic Plaques | Correlated with pro-inflammatory cytokines (IL-1β, IL-6, MCP-1, TNF-α).[5] | Levels are higher in symptomatic than asymptomatic plaques.[5] |
| LPA (16:0, 18:0, 18:1) | Human Monocytes | Treatment with LPA 16:0 increased PD-L1 expression and reduced CD155, CD163, and MerTK levels.[4] | The LPC-ATX-LPA axis appears to modulate the innate immune response in acute liver failure.[4] |
| S1P | General | Can have both pro- and anti-inflammatory effects depending on the receptor subtype and cellular context.[6] | Plays a complex role in inflammatory diseases.[7] |
Cell Migration
Lysophospholipids are potent regulators of cell migration, a critical process in development, wound healing, and cancer metastasis.
Table 2: Comparison of Effects on Cell Migration
| Lysophospholipid | Cell Type | Effect on Migration | Concentration |
| LysoPC 16:0 | Human Monocytes | Induces migration.[8] | 1-100 µM[9] |
| LPA (general) | Mouse Embryonic Fibroblasts | Induces migration.[10] | 0.1 - 50 µM[11] |
| LPA 16:0 | Human Gingival and Periodontal Ligament Fibroblasts | Elicits migration.[12] | Not specified |
| LPA 18:0 | Human Gingival and Periodontal Ligament Fibroblasts | Elicits migration.[12] | Not specified |
| LPA 18:1 | Human Gingival and Periodontal Ligament Fibroblasts | Chemotactic.[12] | Not specified |
| S1P | Human Umbilical Vein Endothelial Cells | Potently induces migration.[6] | Not specified |
Intracellular Calcium Mobilization
A common signaling event initiated by many lysophospholipids is the mobilization of intracellular calcium ([Ca2+]i), which acts as a second messenger in numerous cellular processes.
Table 3: Comparison of Effects on Intracellular Calcium Mobilization
| Lysophospholipid | Cell Type | Effect on [Ca2+]i | Effective Concentration |
| LysoPC 16:0 | Not specified | Induces Ca2+ influx.[8] | Not specified |
| LPA 16:0 | Human Periodontal Ligament Fibroblasts | Stimulated a 2.3-fold increase.[12] | 1 x 10⁻⁶ M |
| LPA 18:0 | Human Periodontal Ligament Fibroblasts | No significant increase at 1 x 10⁻⁶ M, but a 2.3-fold increase at 1 x 10⁻⁵ M.[12] | 1 x 10⁻⁵ M |
| S1P | Human Umbilical Vein Endothelial Cells | Potently induces Ca2+ mobilization.[6] | Not specified |
| Mouse Embryonic Fibroblasts | Induces Ca2+ mobilization.[13] | 10 µM |
Signaling Pathways
Lysophospholipids exert their effects primarily through a family of G-protein coupled receptors (GPCRs).[7][14][15] The specific receptor subtypes activated and the downstream signaling cascades determine the cellular response.
Caption: Generalized signaling pathways for lysophospholipids.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of lysophospholipid activities.
Cell Migration Assay (Transwell Assay)
This protocol is adapted from methodologies used to assess LPA-induced cell migration.[10][11][16]
Objective: To quantify the chemotactic migration of cells in response to a lysophospholipid gradient.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Lysophospholipid of interest (e.g., LysoPC 16:0, LPA)
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Serum-starve the cells for 6-24 hours in serum-free medium containing 0.1% BSA prior to the assay.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of the lysophospholipid chemoattractant (or vehicle control) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Caption: Workflow for a transwell cell migration assay.
Intracellular Calcium Mobilization Assay
This protocol is based on methods for measuring S1P- and LPA-induced calcium mobilization.[2][13][17]
Objective: To measure changes in intracellular calcium concentration in response to lysophospholipid stimulation.
Materials:
-
Cells expressing the receptor of interest
-
96-well black, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysophospholipid of interest
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add a specific concentration of the lysophospholipid agonist to the wells while continuously recording the fluorescence.
-
Record the peak fluorescence intensity and calculate the change in fluorescence relative to the baseline.
-
Caption: Workflow for an intracellular calcium mobilization assay.
Cytokine Secretion Assay
This protocol outlines a general workflow for comparing the effects of different lysophospholipids on cytokine secretion.[18][19]
Objective: To quantify the secretion of pro-inflammatory cytokines from cells treated with various lysophospholipids.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells, macrophages)
-
Cell culture medium and supplements
-
Lysophospholipids of interest
-
ELISA or multiplex bead-based immunoassay kits for specific cytokines (e.g., IL-6, TNF-α)
-
96-well cell culture plates
-
Plate reader for ELISA or flow cytometer for bead-based assays
Procedure:
-
Cell Culture and Stimulation:
-
Plate the immune cells in a 96-well plate at an appropriate density.
-
Treat the cells with different concentrations of the lysophospholipids (e.g., LysoPC 16:0, LPA, S1P) or a vehicle control.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification:
-
Perform an ELISA or a multiplex bead-based immunoassay on the supernatants according to the manufacturer's instructions to measure the concentrations of the desired cytokines.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the levels of cytokine secretion between the different treatment groups.
-
Caption: Workflow for a cytokine secretion assay.
Conclusion
This compound is a bioactive lysophospholipid with significant pro-inflammatory properties. Its effects on cell migration and signaling often parallel those of other lysophospholipids like LPA, though potencies can differ. The specific biological outcome of lysophospholipid signaling is highly context-dependent, relying on the particular lipid species, its concentration, the target cell type, and the repertoire of receptors expressed. The provided data and protocols offer a framework for the systematic comparison of LysoPC 16:0 with other lysophospholipids, facilitating a deeper understanding of their roles in health and disease and aiding in the identification of novel therapeutic targets.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. Lysophosphatidic Acid and Sphingosine-1-Phosphate: A Concise Review of Biological Function and Applications for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lysophospholipids and Their G-Coupled Protein Signaling in Alzheimer’s Disease: From Physiological Performance to Pathological Impairment [frontiersin.org]
- 8. The Role of Lysophospholipid Metabolites LPC and LPA in the Pathogenesis of Chronic Obstructive Pulmonary Disease [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lysophosphatidic Acid Signals Through Specific Lysophosphatidic Acid Receptor Subtypes to Control Key Regenerative Responses of Human Gingival and Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine 1-Phosphate, a Diffusible Calcium Influx Factor Mediating Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An analytical workflow for investigating cytokine profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling the Pro-inflammatory Nature of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators in inflammation is paramount. This guide provides an objective comparison of the pro-inflammatory activity of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) against other lysophospholipids, supported by experimental data and detailed methodologies.
This compound, a prominent saturated lysophosphatidylcholine (B164491), has been widely implicated as a key player in inflammatory processes. Its accumulation in tissues is associated with various chronic inflammatory diseases, including atherosclerosis, asthma, and rheumatic diseases.[1] This guide delves into the experimental evidence validating its pro-inflammatory effects and contrasts it with other relevant lipid species.
Comparative Analysis of Pro-inflammatory Activity
The pro-inflammatory potential of LPC 16:0 is often evaluated by its ability to induce the production of inflammatory cytokines and chemokines, promote leukocyte migration, and increase plasma leakage. In contrast, polyunsaturated lysophosphatidylcholines, such as those containing arachidonic acid (20:4) or docosahexaenoic acid (22:6), have demonstrated anti-inflammatory properties, offering a valuable comparative baseline.
| Lipid Mediator | Concentration | Target Cell/System | Key Inflammatory Marker | Fold Change/Effect vs. Control | Reference |
| LPC 16:0 | 100 mg/kg (i.p.) | Mice (in vivo) | Leukocyte Migration | Significant Increase | [2] |
| LPC 16:0 | 100 mg/kg (i.p.) | Mice (in vivo) | Plasma Leakage | Significant Increase | [2] |
| LPC 16:0 | 100 mg/kg (i.p.) | Mice (in vivo) | IL-5, IL-6, NO, 12-HETE, PGE₂ | Significant Elevation | [2] |
| LPC 16:0 | 10 µmol/L | Human Aortic Endothelial Cells | Mitochondrial ROS | Significant Induction | [3] |
| LPC 18:0 | 10 µmol/L | Human Aortic Endothelial Cells | Mitochondrial ROS | Significant Induction | [3] |
| LPC 18:1 | 10 µmol/L | Human Aortic Endothelial Cells | Mitochondrial ROS | Significant Induction | [3] |
| LPC 20:4 | 50 and 150 µg/kg | Mice (in vivo, LPC 16:0 co-treatment) | Leukocyte Migration | Significant Down-regulation | [2] |
| LPC 22:6 | 50 and 150 µg/kg | Mice (in vivo, LPC 16:0 co-treatment) | Plasma Leakage | Significant Down-regulation | [2] |
| LPC 20:4 / LPC 22:6 | 50 and 150 µg/kg | Mice (in vivo, LPC 16:0 co-treatment) | IL-4, IL-10 | Up-regulation | [2] |
Signaling Pathways of LPC 16:0-Induced Inflammation
LPC 16:0 exerts its pro-inflammatory effects through a variety of signaling pathways. A key mechanism involves the activation of endothelial cells and macrophages, leading to the production of reactive oxygen species (ROS) and the expression of adhesion molecules. One critical pathway is the induction of mitochondrial ROS (mtROS) in endothelial cells, which subsequently triggers downstream inflammatory signaling.
References
Comparative Guide to the Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC): Immunoassays and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the detection and quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC), a prominent lysophosphatidylcholine (B164491) (LPC) species implicated in various physiological and pathological processes. We will delve into the performance of antibody-based assays, offering available data on their cross-reactivity, and compare them with the gold standard of mass spectrometry. Detailed experimental protocols for both techniques are provided to support your research and development endeavors.
Introduction to this compound (PPC)
This compound is a bioactive lipid mediator that belongs to the lysophospholipid family. It is formed by the hydrolysis of phosphatidylcholine and is involved in a variety of cellular processes, including inflammation and cell signaling. Elevated levels of PPC and other LPCs have been associated with inflammatory diseases, making its accurate detection and quantification critical for both basic research and as a potential biomarker in drug development.
Immunoassays for PPC Detection: A Focus on Cross-Reactivity
Antibody-based assays, such as ELISA, offer a high-throughput and cost-effective method for the detection of PPC. Several commercial antibodies and ELISA kits are available for the detection of LPCs. However, a critical consideration for their use is the potential for cross-reactivity with other structurally similar lipids.
Antibody Specificity and Cross-Reactivity
Antibodies targeting LPCs are typically raised against the lysophosphatidylcholine molecule. The specificity of these antibodies can vary, and it is crucial to assess their cross-reactivity with other phospholipids (B1166683) to ensure data accuracy.
One study investigated the cross-reactivity of antibodies to LPC and found that the reactivity was not dependent on the oxidation of the fatty acid moiety. LPC containing the saturated fatty acid palmitic acid (as in PPC) showed equivalent antibody titers to LPC with unsaturated fatty acids.[1] This suggests that the primary epitope for these antibodies is likely the glycerophosphocholine headgroup.
Further competitive inhibition assays have demonstrated that LPC and oxidized low-density lipoprotein (oxLDL) have a similar capacity to inhibit the binding of serum antibodies to oxLDL-coated plates, while cardiolipin (B10847521) showed an intermediate inhibitory capacity.[2] This indicates a degree of shared antigenicity between these molecules.
Table 1: Quantitative Cross-Reactivity of Anti-LPC Antibodies with Related Lipids
| Competitor Antigen | Percent Inhibition of Antibody Binding to oxLDL | Reference |
| Lysophosphatidylcholine (LPC) | High (similar to oxLDL) | [2] |
| Oxidized LDL (oxLDL) | High (self-inhibition) | [2] |
| Cardiolipin (CL) | Intermediate | [2] |
| Phosphatidylcholine (PC) | Low antibody titers compared to LPC | [1][3] |
Note: This table is based on available literature and is not exhaustive. Researchers should always validate the cross-reactivity of their specific antibodies and assay systems.
Alternative Method: Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of lipids, including PPC.[4][5][6] This method offers high specificity and sensitivity, allowing for the precise identification and quantification of different LPC species based on their mass-to-charge ratio.
Table 2: Comparison of Immunoassays and Mass Spectrometry for PPC Analysis
| Feature | Immunoassays (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Can be subject to cross-reactivity with other lipids. | High specificity, can distinguish between different LPC species. |
| Sensitivity | Generally high, in the ng/mL range.[7] | Very high, in the µmol/L to pmol/L range.[5] |
| Throughput | High, suitable for screening large numbers of samples. | Lower throughput compared to ELISA. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise | Relatively easy to perform. | Requires specialized expertise and instrumentation. |
| Quantification | Semi-quantitative to quantitative. | Highly accurate and precise quantification. |
Experimental Protocols
Competitive ELISA Protocol for PPC Quantification
This protocol is a generalized procedure for a competitive ELISA to quantify PPC in biological samples.[1][2][8][9][10][11][12][13]
Materials:
-
Microtiter plate pre-coated with an anti-LPC antibody
-
PPC standard (this compound)
-
Biotinylated PPC
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Sample diluent
-
Biological sample (e.g., plasma, serum, cell lysate)
Procedure:
-
Sample Preparation:
-
Plasma: Collect blood with an anticoagulant (EDTA, heparin). Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Cell Lysates: Resuspend cells in lysis buffer and lyse by sonication or homogenization. Centrifuge to remove cellular debris.
-
-
Standard Curve Preparation: Prepare a serial dilution of the PPC standard in sample diluent.
-
Competitive Reaction:
-
Add a fixed amount of biotinylated PPC to each well of the microtiter plate.
-
Add the PPC standards and samples to their respective wells.
-
Incubate for 1-2 hours at room temperature to allow competition between the PPC in the sample/standard and the biotinylated PPC for binding to the coated antibody.
-
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of PPC in the sample.
LC-MS/MS Protocol for PPC Quantification
This protocol provides a general workflow for the quantification of PPC using LC-MS/MS.[4][5][6][14]
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
-
PPC standard
-
Internal standard (e.g., a deuterated or odd-chain LPC)
-
Organic solvent for extraction (e.g., methanol (B129727), chloroform)
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To the biological sample (e.g., 10 µL of plasma), add the internal standard.
-
Add a mixture of chloroform (B151607) and methanol (e.g., 2:1, v/v) to extract the lipids.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the lipids using a gradient of mobile phases A and B.
-
-
MS/MS Detection:
-
Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transition for PPC (e.g., for PPC (16:0), the transition is m/z 496.3 → 184.1).
-
Monitor the transition for the internal standard simultaneously.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the PPC standard.
-
Quantify the amount of PPC in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
PPC-Mediated Signaling Pathway
PPC and other LPCs can act as signaling molecules by binding to G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs).[7][12] This interaction can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to inflammatory responses.
References
- 1. Assay Procedure for Competitive-ELISA [elabscience.com]
- 2. LPC(Lysophosphatidylcholine) ELISA Kit – AFG Scientific [afgsci.com]
- 3. Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. LPC(Lysophosphatidyl choline) ELISA Kit [elkbiotech.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. LPC ELISA kit [antibodies-online.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of 1-Palmitoyl-sn-glycero-3-phosphocholine and POPC on Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) on the fluidity of lipid membranes. Understanding these effects is crucial for studies in membrane biophysics, drug delivery, and cell signaling, where precise control over membrane properties is essential.
Introduction to this compound and POPC
This compound (LysoPC 16:0) is a lysophospholipid, characterized by a single saturated acyl chain (palmitic acid) at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol (B35011) backbone. Its cone-like molecular shape makes it a potent modulator of membrane properties, often increasing membrane permeability and fluidity by disrupting the ordered packing of bilayer-forming phospholipids.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a common glycerophospholipid with a saturated palmitic acid chain at the sn-1 position and a monounsaturated oleic acid chain at the sn-2 position. This combination of a saturated and an unsaturated acyl chain gives POPC a cylindrical shape, allowing it to form stable, fluid lipid bilayers that are representative of biological membranes[1].
Comparative Effects on Membrane Fluidity
The primary difference in the effect of LysoPC 16:0 and POPC on membrane fluidity stems from their molecular geometry. The presence of a single acyl chain in LysoPC 16:0 introduces packing defects in a lipid bilayer predominantly composed of cylindrical lipids like POPC. This disruption of the ordered lipid packing leads to an increase in membrane fluidity.
Illustrative Quantitative Data
The following table presents hypothetical yet realistic data to illustrate the expected changes in membrane fluidity upon the addition of LysoPC 16:0 to POPC vesicles. These values are based on typical ranges observed in fluorescence-based membrane fluidity assays. An increase in fluidity is indicated by a decrease in DPH fluorescence anisotropy and a decrease in Laurdan Generalized Polarization (GP) values.
| Membrane Composition | DPH Fluorescence Anisotropy (r) | Laurdan Generalized Polarization (GP) | Expected Effect on Fluidity |
| 100% POPC | ~ 0.150 | ~ -0.250 | Baseline Fluidity |
| 90% POPC / 10% LysoPC 16:0 | ~ 0.120 | ~ -0.350 | Increased Fluidity |
Note: These values are for illustrative purposes to demonstrate the expected trend.
Experimental Protocols
Two common and robust methods for quantifying membrane fluidity are fluorescence anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and Laurdan generalized polarization (GP).
DPH Fluorescence Anisotropy
This technique measures the rotational mobility of the hydrophobic fluorescent probe DPH embedded within the lipid bilayer. A lower anisotropy value indicates greater rotational freedom and thus higher membrane fluidity.
Materials:
-
POPC and this compound (LysoPC 16:0)
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Chloroform and Methanol
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare lipid stock solutions in chloroform/methanol (2:1, v/v).
-
Mix the desired molar ratios of POPC and LysoPC 16:0 in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a 100 nm polycarbonate membrane at a temperature above the lipid phase transition.
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or DMSO) at a concentration of approximately 1 mM.
-
Add the DPH stock solution to the liposome suspension to a final DPH concentration of 1-2 µM. The lipid-to-probe ratio should be high (e.g., >200:1) to avoid artifacts.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for at least 30 minutes in the dark to allow for DPH incorporation into the bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV) and horizontal (IVH).
-
Measure the correction factor (G-factor) by setting the excitation polarizer to horizontal and measuring the emission intensities with the emission polarizer at vertical (IHV) and horizontal (IHH) positions (G = IHV / IHH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more fluid, disordered membranes, water molecules can penetrate the bilayer, leading to a red shift in Laurdan's emission. The GP value quantifies this shift. A lower GP value corresponds to a more polar environment and thus higher membrane fluidity.
Materials:
-
POPC and this compound (LysoPC 16:0)
-
6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan)
-
Chloroform and Methanol
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation with Laurdan:
-
Prepare lipid and Laurdan stock solutions in chloroform/methanol.
-
Mix the desired molar ratios of POPC, LysoPC 16:0, and Laurdan in a round-bottom flask. The Laurdan concentration should be low relative to the lipid concentration (e.g., 1:500 probe-to-lipid molar ratio).
-
Follow the same procedure for lipid film formation, hydration, and extrusion as described for the DPH method.
-
-
Generalized Polarization (GP) Measurement:
-
Set the excitation wavelength to 340 nm.
-
Measure the fluorescence emission intensity at two wavelengths: 440 nm (characteristic of ordered, gel-phase membranes) and 490 nm (characteristic of disordered, liquid-crystalline phase membranes).
-
Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)
-
Visualizing the Concepts
The following diagrams illustrate the molecular structures and the experimental workflow for comparing their effects on membrane fluidity.
References
- 1. Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of Lysophosphatidylcholine on the Adsorption of Phospholipids to an Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for 1-Palmitoyl-sn-glycero-3-phosphocholine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the precise quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine (1-P-GPC), a key lysophosphatidylcholine (B164491) involved in numerous physiological and pathological processes. We will delve into the performance of leading analytical techniques, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Introduction to this compound
This compound, a major species of lysophosphatidylcholine (LPC), is generated from the hydrolysis of phosphatidylcholine by phospholipase A2. It acts as a signaling molecule, modulating various cellular processes through its interaction with G-protein coupled receptors and subsequent activation of downstream pathways like the MAPK/ERK cascade. Its accurate quantification is crucial for understanding its role in health and disease, including inflammation, atherosclerosis, and cancer.
Comparative Analysis of Quantification Methods
The two most prominent methods for the quantification of 1-P-GPC are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). Below is a summary of their performance characteristics.
| Parameter | HPLC-MS/MS | HPLC-ELSD |
| Linearity (R²) | >0.999[1] | >0.99[2][3] |
| Limit of Detection (LOD) | 0.44 µg/mL[1] | 0.04 µg (injected)[4] |
| Limit of Quantification (LOQ) | 1.34 µg/mL[1] | 0.1 µg (injected)[4] |
| Precision (%RSD) | <15%[5] | <5%[2] |
| Accuracy (%) | 93.16% to 106.49%[5] | 90-110%[2] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Throughput | High | Moderate |
Experimental Protocols
HPLC-MS/MS Method for 1-P-GPC Quantification
This protocol is a generalized procedure based on common practices in the field.
a. Sample Preparation (Plasma)
-
To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., d5-1-P-GPC).
-
Vortex for 10 seconds.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE).
-
Shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Collect the upper organic phase and evaporate to dryness.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 1-P-GPC from other lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition specific for 1-P-GPC (e.g., m/z 496.3 -> 184.1).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
HPLC-ELSD Method for 1-P-GPC Quantification
This protocol provides a general framework for HPLC-ELSD analysis.
a. Sample Preparation
-
Lipid extraction can be performed using a method similar to the one described for HPLC-MS/MS, or a simpler protein precipitation with a solvent like methanol can be employed depending on the sample matrix.
b. Chromatographic Conditions
-
Column: Normal-phase silica (B1680970) column or a reverse-phase C18 column.
-
Mobile Phase (Normal Phase): A gradient of chloroform, methanol, and water.
-
Mobile Phase (Reverse Phase): A gradient of methanol and water, often with an additive like trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
c. ELSD Conditions
-
Drift Tube Temperature: 40-50°C.
-
Nebulizing Gas (Nitrogen) Pressure: 3.0-3.5 bar.
-
Gain: Set to an appropriate level for optimal signal-to-noise ratio.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of 1-P-GPC and a typical experimental workflow for its quantification.
Caption: Signaling pathway of this compound (1-P-GPC).
Caption: Experimental workflow for 1-P-GPC quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic and Naturally Sourced 1-Palmitoyl-sn-glycero-3-phosphocholine for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced 1-Palmitoyl-sn-glycero-3-phosphocholine (1-PPC) is a critical decision that can impact experimental outcomes and the translational potential of their work. This guide provides an objective comparison of the two, supported by available data and detailed experimental protocols, to aid in the selection of the most appropriate material for specific research and development needs.
This compound, a prominent lysophosphatidylcholine (B164491), is a key intermediate in phospholipid metabolism and a bioactive lipid mediator involved in a myriad of cellular processes. Its roles in modulating membrane dynamics, cell signaling, and inflammatory responses make it a molecule of significant interest in both fundamental research and pharmaceutical applications, including drug delivery systems and as a biomarker for various diseases. This comparison focuses on the key differentiating aspects: origin and production, purity and impurity profiles, stability, and biological activity.
Origin and Production: A Tale of Two Sources
The fundamental difference between the two forms of 1-PPC lies in their origin and method of production.
Naturally Sourced 1-PPC is typically derived from biological materials rich in phosphatidylcholines, such as egg yolk or soybean lecithin. The manufacturing process involves the enzymatic hydrolysis of these phosphatidylcholines using phospholipase A2, which selectively removes the fatty acid at the sn-2 position. This is followed by extensive purification steps to isolate the 1-PPC. The final product is often a mixture of lysophosphatidylcholines with varying acyl chains, with 1-palmitoyl being a major component.
Synthetic 1-PPC , in contrast, is produced through chemical or chemo-enzymatic synthesis. Chemical synthesis allows for precise control over the stereochemistry and the acyl chain composition, resulting in a highly pure and homogenous product. A common synthetic route involves the use of a chiral glycerol (B35011) derivative as a starting material, followed by a series of protection, acylation, and phosphocholine (B91661) headgroup introduction steps.
Purity and Impurity Profile: A Quantitative Look
The purity of 1-PPC is a critical parameter, as impurities can significantly influence experimental results. Synthetic 1-PPC generally offers a higher and more consistent purity profile.
| Parameter | Synthetic 1-PPC | Naturally Sourced 1-PPC | Key Considerations |
| Purity by HPLC | ≥98% to ≥99%[1] | >90%[2] | Synthetic routes yield a more defined and purer product. Natural sources may contain a higher percentage of related lysophospholipids. |
| Acyl Chain Homogeneity | High (predominantly 16:0) | Variable (may contain other acyl chains) | The presence of other acyl chains in natural 1-PPC can affect its physicochemical properties and biological activity. |
| Potential Impurities | Residual solvents, catalysts, and reaction by-products | Other lipids, proteins, and potential viral contaminants (from animal sources) | Impurities in synthetic 1-PPC are related to the manufacturing process, while those in natural 1-PPC stem from the biological source matrix. |
Stability: A Comparative Overview
The stability of 1-PPC is crucial for its storage and use in experimental settings. While direct head-to-head stability studies are limited, general principles of lipid stability suggest differences between the two forms. The presence of polyunsaturated fatty acids in some natural preparations can make them more susceptible to oxidation.
| Parameter | Synthetic 1-PPC | Naturally Sourced 1-PPC | Key Considerations |
| Oxidative Stability | Generally higher due to acyl chain homogeneity | Potentially lower if polyunsaturated acyl chains are present | The presence of double bonds in the acyl chain increases the susceptibility to oxidation. |
| Hydrolytic Stability | Similar to natural 1-PPC | Similar to synthetic 1-PPC | The ester linkage is susceptible to hydrolysis under acidic or basic conditions for both types. |
| Recommended Storage | -20°C | -20°C | Both forms require cold storage to minimize degradation. |
Biological Activity: A Functional Comparison
Both synthetic and naturally sourced 1-PPC are biologically active. However, the defined composition of synthetic 1-PPC can lead to more consistent and reproducible results in biological assays. For instance, in studies of inflammatory responses, the presence of other lysophosphatidylcholine species in natural preparations could lead to varied effects.
| Assay | Synthetic 1-PPC | Naturally Sourced 1-PPC | Key Considerations |
| Pro-inflammatory Response (e.g., cytokine release) | Consistent, dose-dependent activity | Activity may vary between batches due to compositional differences | The specific activity of natural 1-PPC can be influenced by the presence of other bioactive lipids. |
| Cell Proliferation/Viability | Reproducible effects | Batch-to-batch variability may be observed | A homogenous compound is essential for accurate determination of dose-response relationships. |
| Enzyme Substrate Activity | Reliable substrate for enzymes like LPCAT | Can be used as a substrate, but the presence of other LPCs may affect enzyme kinetics | For kinetic studies, a pure, single-species substrate is preferred. |
Experimental Protocols
To enable researchers to conduct their own comparative analyses, detailed methodologies for key experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Objective: To quantify the purity of synthetic and naturally sourced 1-PPC.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
-
Silica-based normal-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (B78521) solution
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Hexane/Isopropanol (80:20, v/v)
-
Mobile Phase B: Isopropanol/Water/Ammonium Hydroxide (85:14:1, v/v/v)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1-PPC standard (synthetic or natural) at 1 mg/mL in methanol.
-
Create a series of dilutions for a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, and 1 mg/mL).
-
Prepare samples of synthetic and naturally sourced 1-PPC at a concentration of 0.5 mg/mL in methanol.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Injection volume: 10 µL
-
Gradient elution:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20.1-25 min: Return to 100% A and equilibrate
-
-
-
Data Analysis:
-
Integrate the peak area of 1-PPC and any impurity peaks.
-
Calculate the purity of each sample as a percentage of the main peak area relative to the total peak area.
-
Accelerated Stability Study
Objective: To compare the stability of synthetic and naturally sourced 1-PPC under stressed conditions.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of synthetic and naturally sourced 1-PPC into separate amber glass vials.
-
-
Storage Conditions:
-
Place the vials in a stability chamber at 40°C and 75% relative humidity.
-
-
Time Points:
-
Analyze the samples at time 0, 1, 2, and 4 weeks.
-
-
Analysis:
-
At each time point, dissolve the sample in methanol and analyze its purity by HPLC-CAD as described in Protocol 1.
-
Quantify the percentage of 1-PPC remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining 1-PPC against time for both synthetic and natural samples to compare their degradation rates.
-
In Vitro Biological Activity Assay: Cytokine Release in Macrophages
Objective: To compare the pro-inflammatory activity of synthetic and naturally sourced 1-PPC.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Reagents:
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Synthetic and naturally sourced 1-PPC stock solutions (10 mM in ethanol)
-
ELISA kit for TNF-α
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of synthetic and naturally sourced 1-PPC in cell culture medium to final concentrations ranging from 1 µM to 50 µM.
-
Treat the cells with the different concentrations of 1-PPC in the presence or absence of a low concentration of LPS (e.g., 10 ng/mL) to prime the inflammatory response. Include a vehicle control (medium with the same concentration of ethanol).
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for TNF-α release for both synthetic and natural 1-PPC.
-
Calculate the EC50 (half-maximal effective concentration) for each to compare their potency.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of 1-PPC's biological context and analysis, the following diagrams are provided.
References
A Functional Comparison of 1-Palmitoyl-sn-glycero-3-phosphocholine and its Ether Lipid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological functions of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC), a prominent lysophosphatidylcholine (B164491) (LPC), and its structurally related ether lipid analogs. The key distinction lies in the linkage of the fatty chain at the sn-1 position of the glycerol (B35011) backbone: an ester bond in PPC versus a more stable ether bond in its analogs. This seemingly subtle structural variance leads to profound differences in their metabolic stability, signaling pathways, and overall biological impact, particularly in the realms of inflammation and oncology.
Core Functional Differences at a Glance
| Feature | This compound (PPC / LPC 16:0) | Ether Lipid Analogs (e.g., PAF, Lyso-PAF, Edelfosine) |
| sn-1 Linkage | Ester | Ether |
| Metabolic Stability | Lower; susceptible to hydrolysis by esterases. | Higher; resistant to many phospholipases, leading to a longer half-life. |
| Primary Role in Inflammation | Generally pro-inflammatory, but effects can be context-dependent.[1][2] | Varies significantly: PAF is a potent pro-inflammatory mediator,[3] Lyso-PAF is largely inactive or inhibitory,[3][4] and some synthetic analogs have anti-inflammatory properties.[5] |
| Anticancer Activity | Generally lacks direct anticancer properties. | Certain synthetic analogs (e.g., Edelfosine) are potent and selective inducers of apoptosis in cancer cells.[6][7] |
| Primary Signaling Mechanisms | G-protein coupled receptors (GPCRs), Toll-like receptors (TLRs), MAPK signaling.[8][9] | Varies: PAF acts via a specific PAF receptor (PAFR).[3][10] Synthetic analogs like edelfosine (B1662340) interact with lipid rafts and mitochondria.[11] |
Quantitative Comparison of Biological Activities
The following tables summarize key quantitative data, highlighting the functional divergence between PPC and its ether lipid analogs.
Table 1: Inflammatory Mediator Activity
| Compound | Assay | Cell Type | Parameter | Value |
| PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) | Neutrophil Activation | Human Neutrophils | EC50 (CD11b upregulation) | 14.7 nM[12] |
| Neutrophil Activation | Human Neutrophils | EC50 (ROS generation) | 55.3 nM[12] | |
| Neutrophil NADPH Oxidase Activation | Human Neutrophils | Potentiation of fMLF-induced response | ~7-fold increase at 1 µM[3][13] | |
| Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine) | Neutrophil NADPH Oxidase Activation | Human Neutrophils | Inhibition of fMLF-induced response | ~57% reduction at 1 µM[3][13] |
| PPC (LPC 16:0) | IFN-γ Secretion | Human PBMC | Optimal Concentration | 1 - 25 µM[2] |
| Cytokine Release (IL-6, IL-8) | Human Coronary Artery Smooth Muscle Cells | Concentration-dependent increase | Optimal stimulation with palmitic acid-substituted LPC[1] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | Parameter | Value |
| Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) | HL-60 (Leukemia) | Cell Viability | IC50 | ~2-5 µM |
| MCF-7 (Breast Cancer) | Cell Viability | IC50 | ~10-20 µM | |
| PC-3 (Prostate Cancer) | Cell Viability | IC50 | ~10-50 µM[14] | |
| Normal Cells (e.g., HCEC) | Cell Viability | IC50 | Significantly higher than cancer cells, indicating selectivity.[14] |
Signaling Pathways: A Comparative Overview
The structural differences between PPC and its ether lipid analogs dictate their interaction with cellular signaling networks. PAF is a specific, high-affinity ligand for the PAF receptor, a GPCR that triggers potent pro-inflammatory cascades. PPC's signaling is more pleiotropic, involving several receptor families. Synthetic ether lipids like edelfosine bypass typical receptor-mediated pathways, instead acting on membrane domains and intracellular organelles.
Platelet-Activating Factor (PAF) Signaling
PAF binding to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular events, primarily through the activation of phospholipases. This leads to the generation of second messengers, mobilization of intracellular calcium, and activation of protein kinase C (PKC) and MAP kinases (MAPK), culminating in a robust inflammatory response.
Caption: Simplified PAF signaling pathway.
Lysophosphatidylcholine (PPC/LPC) Signaling
LPC's pro-inflammatory signaling is more complex and less defined than PAF's. It is thought to act through various GPCRs and Toll-like receptors (TLRs). Some studies suggest an indirect involvement of the PAF receptor, possibly through metabolic conversion of LPC to a PAF-like molecule or through crosstalk between signaling pathways.[2][15]
Caption: Overview of LPC pro-inflammatory signaling.
Edelfosine's Anticancer Mechanism
The synthetic ether lipid analog, edelfosine, does not act on a single receptor. Instead, it accumulates in the plasma membrane, particularly in cholesterol-rich lipid rafts, and in the endoplasmic reticulum (ER) and mitochondria of cancer cells.[11] This leads to the induction of apoptosis through pathways that are distinct from those of conventional chemotherapy agents.
Caption: Edelfosine's mechanism of action in cancer cells.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these bioactive lipids. Below are summaries of key experimental protocols.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Principle: Neutrophils are placed in the upper chamber of a Transwell® insert, which has a porous membrane. The lower chamber contains the test compound (e.g., PPC or an ether lipid analog). The number of cells that migrate through the pores to the lower chamber in response to the chemoattractant is quantified.[9]
-
Protocol Outline:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using methods like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[9]
-
Assay Setup: Add chemoattractants and/or test compounds to the lower wells of a 96-well Boyden chamber. Seed isolated neutrophils in the upper chamber in serum-free medium.[9]
-
Incubation: Incubate the plate for approximately 1-2 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification: Measure the number of migrated cells in the lower chamber. This can be done by lysing the cells and quantifying ATP using a luminescent assay (e.g., CellTiter-Glo®). The luminescence is directly proportional to the number of viable migrated cells.[9]
-
Data Analysis: Compare the number of migrated cells in response to different lipids or concentrations.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration, a key second messenger in many signaling pathways activated by these lipids.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to intracellular calcium, the dye's fluorescence properties change. This change is measured over time after the addition of a stimulus.[16][17]
-
Protocol Outline:
-
Cell Culture: Seed adherent cells expressing the receptor of interest (e.g., PAFR-transfected cells) onto glass-bottom dishes and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a solution containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) for 30 minutes at room temperature.[16]
-
Washing: Wash the cells twice with a buffered salt solution to remove excess dye.
-
Imaging and Stimulation: Place the dish on a fluorescence microscope (preferably with live-cell imaging capabilities). Acquire baseline fluorescence readings for a short period (e.g., 1 minute). Add the lipid stimulus (e.g., PAF or PPC) and continue to record the fluorescence intensity over time.[16][18]
-
Data Analysis: Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the calcium concentration.
-
Cytokine Secretion Measurement by ELISA
This method quantifies the amount of specific cytokines (e.g., IL-6, TNF-α, IFN-γ) released by cells in response to lipid stimulation.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The cell culture supernatant containing the secreted cytokine is added, followed by a biotinylated detection antibody, and then an enzyme-linked streptavidin. A substrate is added that produces a colored product, and the intensity of the color is proportional to the amount of cytokine present.[19][20]
-
Protocol Outline:
-
Cell Stimulation: Culture cells (e.g., peripheral blood mononuclear cells or macrophages) and treat them with various concentrations of PPC or its ether lipid analogs for a specified time (e.g., 24-72 hours).[2]
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody against the target cytokine and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Wash and add a TMB substrate solution. Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.[19]
-
Conclusion
The functional comparison between this compound and its ether lipid analogs reveals a striking example of how a subtle change in chemical structure—the substitution of an ester linkage with an ether bond—can dramatically alter a molecule's biological activity. While PPC is a significant pro-inflammatory lipid, its ether-linked counterparts exhibit a wide spectrum of functions. The potent pro-inflammatory activity of PAF, the relative inactivity or inhibitory nature of lyso-PAF, and the selective anticancer properties of synthetic analogs like edelfosine underscore the critical role of the sn-1 ether linkage and sn-2 substitutions in determining their interaction with biological systems. For researchers in drug development, these differences offer a rich landscape for designing novel therapeutics that can selectively target pathways involved in inflammation and cancer.
References
- 1. Lysophosphatidylcholine induces inflammatory activation of human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. scilit.com [scilit.com]
- 9. criver.com [criver.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Intracellular Ca2+ for Studying GPCR-Mediated Lipid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. h-h-c.com [h-h-c.com]
Safety Operating Guide
Navigating the Disposal of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals like 1-Palmitoyl-sn-glycero-3-phosphocholine are paramount for ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this phospholipid, aligning with standard laboratory safety practices.
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with the care afforded to all laboratory chemicals.[1] Disposal should always comply with applicable federal, state, and local environmental regulations.[2][3]
Occupational Exposure Limits
Although specific exposure limits for this compound are not established, it is often treated as "Particulates Not Otherwise Regulated" (PNOR) or nuisance dust.[4] These dusts are considered to have minimal adverse effects on the lungs in low concentrations but can cause irritation or reduce visibility at higher levels.[4] Adherence to established occupational exposure limits is a critical safety measure.
| Jurisdiction/Authority | Component | Limit Type | Value |
| US - Tennessee OELs | Particulates not otherwise regulated (Respirable fraction) | TWA | 5 mg/m³ |
| US - Wyoming OELs | Particulates not otherwise regulated (PNOR) (Respirable fraction) | TWA | 5 mg/m³ |
| US - Michigan OELs | Particulates not otherwise regulated (Respirable dust) | TWA | 5 mg/m³ |
| ACGIH TLV | Inhalable particles | TWA | 10 mg/m³ |
| ACGIH TLV | Respirable particles | TWA | 3 mg/m³ |
| OSHA PEL | Total dust | TWA | 15 mg/m³ |
| OSHA PEL | Respirable fraction | TWA | 5 mg/m³ |
Source: Santa Cruz Biotechnology, Tersus Environmental.[3][4] TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Step-by-Step Disposal Protocol
This protocol outlines procedures for handling spills and disposing of unused products and contaminated materials.
Personal Protective Equipment (PPE)
Before handling or disposing of the chemical, ensure you are wearing appropriate PPE.[5]
-
Eye Protection: Safety glasses with side shields or goggles.[4][7]
-
Respiratory Protection: For fine powders or aerosols, use a type N95 (US) or type P1 (EN 143) dust mask or a full-face respirator if exposure limits are exceeded.[7]
-
Lab Coat: To protect skin and clothing.[6]
Spill Cleanup Procedures
Accidental spills should be cleaned up immediately.[4]
Minor Spills (Solid/Powder):
-
Ventilate the Area: Ensure good ventilation.[6]
-
Avoid Dust Generation: Use dry clean-up procedures. Do not use compressed air.[4][6]
-
Contain and Collect: Gently sweep or shovel the spilled material.[4][7] A vacuum cleaner designed for combustible dusts may also be used.[4]
-
Place in Container: Transfer the collected material into a clean, dry, sealable, and properly labeled container for disposal.[4][7]
-
Clean the Area: Wash the spill area with soap and water after material collection.
Major Spills:
-
Evacuate Personnel: Clear the area of all personnel and move upwind.[4][6]
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department or emergency responders, informing them of the location and nature of the hazard.[4]
-
Prevent Spread: Prevent the spillage from entering drains, sewers, or waterways.[4][6]
-
Professional Cleanup: Allow only trained personnel with appropriate PPE to handle the cleanup.
Disposal of Unused Product and Contaminated Materials
Disposal must be conducted in accordance with all federal, state, and local regulations.[2][8] Never dispose of chemical waste down the sink or in the regular trash.[9]
-
Segregate Waste: Keep lipid waste separate from other waste streams.[10]
-
Containerize: Place the unused this compound or contaminated items (e.g., pipette tips, gloves, absorbent pads) into a suitable, sealed, and clearly labeled container.[4][7]
-
Labeling: The hazardous waste label must be filled out completely, characterizing the contents.[9][11]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[9]
-
Alternative Disposal: For larger quantities, one potential method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed disposal facility.[8]
Disposal of Empty Containers
-
Thorough Rinsing: Empty chemical containers must be thoroughly rinsed.[9]
-
Collect Rinseate: The first rinse of the container must be collected and disposed of as hazardous chemical waste.[9]
-
Final Disposal: After triple rinsing and air-drying, the container can potentially be offered for recycling or disposed of in a sanitary landfill, depending on institutional policies. Puncturing the container can prevent reuse.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tersusenv.com [tersusenv.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1-棕榈酰-sn-甘油-3-磷酸胆碱 synthetic, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. targetmol.com [targetmol.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. researchgate.net [researchgate.net]
- 11. nipissingu.ca [nipissingu.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
